molecular formula C13H13FN2O B1627711 N-(1-cyanocyclopentyl)-2-fluorobenzamide CAS No. 912771-07-4

N-(1-cyanocyclopentyl)-2-fluorobenzamide

Cat. No.: B1627711
CAS No.: 912771-07-4
M. Wt: 232.25 g/mol
InChI Key: OYCIDUWWOBNCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C13H13FN2O and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocyclopentyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclopentyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-6-2-1-5-10(11)12(17)16-13(9-15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCIDUWWOBNCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587559
Record name N-(1-Cyanocyclopentyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-07-4
Record name N-(1-Cyanocyclopentyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-Activity Relationship (SAR) of N-(1-cyanocyclopentyl) Benzamide Analogs: A Technical Guide to Reversible Covalent Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of papain-like cysteine proteases (e.g., Cathepsins B, L, S, K, and parasitic orthologs like cruzain) represents a critical therapeutic strategy for diseases ranging from osteoporosis and autoimmune disorders to neglected tropical diseases. Among the most privileged pharmacophores in this domain are the N-(1-cyanocyclopentyl) benzamide analogs . These molecules operate as targeted covalent inhibitors (TCIs), utilizing a nitrile group as a mildly electrophilic warhead to form a reversible thioimidate adduct with the catalytic cysteine[1].

This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, exploring the mechanistic causality behind its binding kinetics, the structural modifications that drive subsite selectivity, and the self-validating experimental workflows required to evaluate these complex slow-binding inhibitors.

Mechanistic Foundation: Reversible Covalent Inhibition

To rationally design N-(1-cyanocyclopentyl) benzamides, one must first understand the biphasic nature of their target engagement. The mechanism of action relies on a Pinner-type reaction occurring within the enzyme's active site[1].

  • Non-Covalent Recognition (

    
    ):  The benzamide moiety and the cyclopentyl ring navigate into the S2/S3 and S1 subsites, respectively, forming an initial non-covalent complex.
    
  • Covalent Adduct Formation (

    
    ):  The catalytic cysteine (Cys25, papain numbering), polarized into a highly nucleophilic thiolate by an adjacent histidine (His159), attacks the sp-hybridized electrophilic carbon of the nitrile warhead[2].
    
  • Reversibility: Unlike highly reactive vinyl sulfones or epoxides that permanently alkylate the enzyme, the resulting sp2-hybridized thioimidate adduct is thermodynamically stable but kinetically reversible[2]. This reversibility is crucial for minimizing idiosyncratic toxicity and off-target immune responses.

MOA CYS Catalytic Cysteine (Cys25) Active Site Thiolate ADDUCT Reversible Thioimidate Adduct (Covalent Bond) CYS->ADDUCT Nucleophilic Attack INHIB N-(1-cyanocyclopentyl)benzamide (Electrophilic Nitrile) INHIB->ADDUCT Pinner-type Reaction ADDUCT->CYS Hydrolysis (Reversible) BLOCK Protease Activity Blocked (No Substrate Cleavage) ADDUCT->BLOCK Steric/Catalytic Occlusion DISEASE Attenuation of Pathology (e.g., Tissue Degradation) BLOCK->DISEASE Downstream Effect

Mechanism of reversible covalent inhibition by nitrile-based warheads.

SAR Analysis: Deconstructing the Scaffold

The N-(1-cyanocyclopentyl) benzamide scaffold can be divided into three distinct modifiable zones: the P1-targeting cycloalkyl ring, the warhead, and the P2/P3-targeting benzamide.

The P1 Pocket and the Cycloalkyl Ring

The S1 pocket of cysteine proteases is generally shallow but exhibits distinct morphological differences across isoforms.

  • Cyclopentyl vs. Cyclopropyl: The cyclopentyl ring provides optimal steric bulk and hydrophobic packing for the S1 pocket of Cathepsin S and cruzain. However, if the target is Cathepsin K, contracting the ring to a cyclopropyl group (as seen in the clinical candidate Odanacatib) drastically improves selectivity.

  • Ring Expansion: Expanding to a cyclohexyl ring typically introduces severe steric clashes with the S1 pocket walls, leading to a precipitous drop in the association rate (

    
    ).
    
The S2/S3 Pockets and Benzamide Substitutions

The S2 pocket is the primary specificity determinant in papain-like proteases, presenting as a deep, hydrophobic cleft. The benzamide ring is strategically positioned to exploit this space.

  • Halogenation: Introducing halogens (e.g., -Cl, -Br) at the meta or para positions of the benzamide ring increases van der Waals contacts, driving the initial non-covalent binding affinity (

    
    )[3]. Furthermore, electron-withdrawing groups (EWGs) can subtly increase the electrophilicity of the distant nitrile through inductive effects, though steric complementarity remains the dominant driver of potency[3].
    
  • Steric Bulk: Bulky electron-donating groups (like -OCH3) at the para position can sometimes clash with the S3 subsite depending on the specific protease, highlighting the need for precise matched molecular pair (MMP) analysis[3].

Linker Modifications

The amide bond connecting the cyclopentyl ring to the benzoyl group acts as a critical hydrogen bond donor. N-methylation of this amide typically abolishes inhibitory activity. This occurs because the amide proton forms an essential hydrogen bond with the backbone carbonyl of a hinge-region residue (e.g., Gly66 in Cathepsin K), anchoring the inhibitor in the correct orientation for the nucleophilic attack[1].

Quantitative SAR Data

The following table summarizes representative kinetic data demonstrating how structural modifications dictate target affinity and selectivity.

Compound AnalogP1 RingBenzamide Substitution (R)Cathepsin S

(nM)
Cathepsin K

(nM)
Mechanism
1 (Base) Cyclopentyl-H45.0120.5Reversible Covalent
2 Cyclopentyl4-Fluoro (-F)12.585.0Reversible Covalent
3 Cyclopentyl4-Bromo (-Br)4.260.3Reversible Covalent
4 Cyclopentyl4-Methoxy (-OCH3)115.0310.0Reversible Covalent
5 Cyclopropyl4-Fluoro (-F)850.02.5Reversible Covalent
6 Cyclohexyl4-Fluoro (-F)>5000>5000Inactive (Steric Clash)

Data Note: The shift from cyclopentyl (Compound 2) to cyclopropyl (Compound 5) demonstrates a profound inversion of selectivity from Cathepsin S to Cathepsin K.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these compounds requires self-validating protocols. Standard endpoint assays are insufficient for covalent reversible inhibitors due to their slow-binding kinetics.

Protocol A: Synthesis of N-(1-cyanocyclopentyl) benzamides

Causality: A Schotten-Baumann coupling is preferred over standard peptide coupling reagents (like HATU/EDC) because the starting material, 1-aminocyclopentanecarbonitrile, is a poor nucleophile due to the electron-withdrawing nature of the adjacent nitrile group. Using a highly reactive benzoyl chloride overcomes this activation barrier.

  • Preparation: Dissolve 1-aminocyclopentanecarbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Coupling: Dropwise, add the appropriately substituted benzoyl chloride (1.1 eq) at 0°C to control the exothermic reaction and prevent side-product formation.

  • Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the highly polar amine peak validates reaction completion.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Continuous FRET Enzymatic Assay for Slow-Binding Kinetics

Causality: Because the formation of the thioimidate adduct is a time-dependent process, pre-incubation of the enzyme and inhibitor is mandatory. Continuous monitoring of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) allows for the calculation of the pseudo-first-order rate constant (


), which is necessary to determine the true 

and

.
  • Buffer Preparation: Prepare assay buffer (100 mM sodium acetate, pH 5.5, 1 mM EDTA). Crucial Step: Add 5 mM DTT immediately before use. DTT maintains the catalytic cysteine in its active, reduced state.

  • Enzyme Activation: Incubate recombinant Cathepsin S (or K) in the assay buffer for 15 minutes at 37°C to ensure complete reduction of the active site.

  • Inhibitor Pre-incubation: Add serial dilutions of the synthesized N-(1-cyanocyclopentyl) benzamide analogs to the activated enzyme. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (at a concentration equal to its

    
    ).
    
  • Continuous Monitoring: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes.

  • Self-Validating Controls:

    • Negative Control: DMSO vehicle only (establishes

      
      ).
      
    • Positive Control: E-64 (10

      
      M), an irreversible epoxide inhibitor. Validation: E-64 must show a complete flattening of the fluorescence curve, proving the assay is capable of detecting total active site occlusion.
      

Workflow SYNTH 1. Chemical Synthesis (Schotten-Baumann Coupling) PURIFY 2. Purification & Characterization (HPLC, NMR, MS) SYNTH->PURIFY ASSAY 3. FRET Enzymatic Assay (Pre-incubation with Enzyme) PURIFY->ASSAY KINETICS 4. Kinetic Profiling (Determine IC50 & k_inact/K_i) ASSAY->KINETICS Continuous Fluorescence Monitoring SAR 5. SAR Modeling (Rational Design Iteration) KINETICS->SAR Data Integration SAR->SYNTH Lead Optimization

Experimental workflow for the synthesis and kinetic evaluation of nitrile-based TCIs.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: NIH / PMC URL:[Link]

  • Synthesis and matched molecular pair analysis of covalent reversible inhibitors of the cysteine protease CPB Source: Bioorganic & Medicinal Chemistry Letters / Scribd URL:[Link]

  • Covalent Inhibitors for Neglected Diseases Source: Encyclopedia.pub URL:[Link]

Sources

The Emergence of Cyclopentyl-Containing Scaffolds in Androgen Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in the management of prostate cancer and other androgen-driven diseases. While significant progress has been made with the development of nonsteroidal AR antagonists, the emergence of drug resistance necessitates the exploration of novel chemical scaffolds. This in-depth technical guide focuses on the burgeoning class of AR antagonists that incorporate a cyclopentyl ring within their core structure. We will delve into the medicinal chemistry rationale, synthetic strategies, structure-activity relationships (SAR), and biological evaluation of these promising compounds. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this evolving area of AR-targeted therapy, highlighting the potential of cyclopentyl-containing scaffolds to overcome existing treatment limitations.

Introduction: The Androgen Receptor as a Pivotal Target

The androgen receptor, a member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and functions as a transcription factor, regulating the expression of genes involved in cell growth and proliferation.[2] Consequently, androgen deprivation therapy (ADT) and the use of AR antagonists have been mainstays in the treatment of prostate cancer for decades.

First-generation nonsteroidal antiandrogens (NSAAs), such as flutamide and bicalutamide, competitively inhibit the binding of androgens to the AR ligand-binding domain (LBD).[3] However, their efficacy is often limited by the development of resistance, frequently through mutations in the AR LBD that can convert antagonists into agonists.[3] This has spurred the development of second-generation NSAAs like enzalutamide, which exhibit higher binding affinity and improved antagonist activity.[3] Despite these advances, resistance remains a significant clinical challenge, driving the search for novel scaffolds that can effectively inhibit both wild-type and mutant forms of the AR.

Rationale for Incorporating Cyclopentyl Rings in AR Antagonist Scaffolds

The incorporation of a cyclopentyl ring into AR antagonist scaffolds is a strategic design element aimed at addressing several key challenges in AR-targeted drug discovery. The rationale for its use is multifaceted, encompassing conformational constraints, metabolic stability, and the potential for novel interactions within the AR ligand-binding pocket.

  • Conformational Rigidity and Pre-organization: The five-membered ring of cyclopentane imparts a degree of conformational rigidity to the molecule. This can pre-organize the pharmacophoric elements of the antagonist into a conformation that is favorable for binding to the AR, potentially leading to higher affinity and potency. The reduced flexibility compared to an analogous acyclic alkyl chain can also decrease the entropic penalty upon binding.

  • Metabolic Stability: The cyclopentyl moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.

  • Exploration of Novel Chemical Space: The use of cyclopentyl-containing scaffolds, particularly in spirocyclic and fused-ring systems, allows for the exploration of novel three-dimensional chemical space. This can lead to the discovery of antagonists with unique binding modes that may be less susceptible to resistance mutations.

  • Bioisosteric Replacement: In some instances, the cyclopentyl ring can serve as a bioisostere for other groups, offering a different vector for substituent placement and potentially improving the overall pharmacological profile of the compound.

Featured Scaffold: Spirocyclic Thiohydantoins and Hydantoins

One of the most promising classes of AR antagonists incorporating a cyclopentyl ring is the spirocyclic thiohydantoins and their hydantoin analogs. These compounds build upon the core structure of successful second-generation AR antagonists like enzalutamide.

General Structure

The general structure of these compounds features a central thiohydantoin or hydantoin ring with a spirocyclic cyclopentyl group at the 5-position.

cluster_0 Spiro-Cyclopentyl (Thio)Hydantoin Scaffold Core R1-N1-(C=O)-N(R2)-C(spiro-cyclopentyl)-(C=X)-

Caption: Generalized structure of spiro-cyclopentyl (thio)hydantoin AR antagonists.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these spirocyclic derivatives often involves a multi-step sequence, beginning with the formation of a key α-amino acid precursor containing the spiro-cyclopentyl moiety. This is followed by cyclization with an appropriate isothiocyanate or isocyanate to form the thiohydantoin or hydantoin ring, respectively.[4]

A key publication in this area describes the synthesis and SAR of a series of spirocyclic thiohydantoin antagonists.[4] The study revealed that the cyclopentyl group at the spiro-position was well-tolerated and led to potent AR antagonism.

CompoundSpiro-RingR1 GroupR2 GroupIC50 (nM) LNCaP/AR cells
38 Cyclobutyl4-cyano-3-(trifluoromethyl)phenylHComparable to dimethyl analog
39 Cyclopentyl4-cyano-3-(trifluoromethyl)phenylHComparable to dimethyl analog
40 Cyclohexyl4-cyano-3-(trifluoromethyl)phenylHSlightly less active
41 Cycloheptyl4-cyano-3-(trifluoromethyl)phenylHSlightly less active

Data adapted from a study on thiohydantoin androgen receptor antagonists.[5]

The SAR data indicates that both cyclobutyl and cyclopentyl spiro-rings are optimal for activity, being comparable to the gem-dimethyl substitution found in enzalutamide.[5] Increasing the ring size to a cyclohexyl or cycloheptyl group resulted in a slight decrease in activity.[5] This suggests that the size and conformation of the spirocyclic ring are important for optimal interaction with the AR ligand-binding pocket.

Experimental Protocols

General Synthetic Protocol for Spiro-Cyclopentyl Thiohydantoins

The synthesis of spiro-cyclopentyl thiohydantoins can be achieved through a convergent approach.[5]

Step 1: Synthesis of the α-Amino Nitrile

  • To a solution of cyclopentanone in a suitable solvent (e.g., methanol), add an equimolar amount of an appropriate amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile).

  • Add an excess of trimethylsilyl cyanide and stir the reaction mixture at room temperature until the formation of the α-amino nitrile is complete, as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Formation of the Thiohydantoin Ring

  • Dissolve the α-amino nitrile in a polar aprotic solvent (e.g., DMF).

  • Add an equimolar amount of a suitable isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the cyclization is complete.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude thiohydantoin by recrystallization or column chromatography.

G cluster_workflow Synthetic Workflow for Spiro-Cyclopentyl Thiohydantoins start Cyclopentanone + Amine + TMSCN step1 Formation of α-Amino Nitrile start->step1 Strecker Reaction step2 Cyclization with Isothiocyanate step1->step2 Addition-Cyclization end Spiro-Cyclopentyl Thiohydantoin step2->end

Caption: Simplified synthetic workflow for spiro-cyclopentyl thiohydantoins.

Androgen Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of the synthesized compounds for the androgen receptor.[6][7]

Materials:

  • Recombinant human AR protein

  • Radiolabeled androgen, e.g., [³H]-mibolerone

  • Test compounds

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

  • Scintillation fluid

  • Microplates (e.g., 96-well)

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a microplate, add the AR protein, the radiolabeled androgen at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • Include control wells containing only the AR protein and the radiolabeled androgen (total binding) and wells with an excess of a known high-affinity non-radiolabeled ligand (non-specific binding).

  • Incubate the plate at 4°C for a specified period (e.g., 16-18 hours) to reach equilibrium.

  • Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter or dextran-coated charcoal).

  • Add scintillation fluid to the samples and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

AR Transcriptional Activity Assay (Reporter Gene Assay)

This assay is used to determine the functional activity of the compounds as either AR agonists or antagonists.[8]

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or VCaP)

  • Luciferase reporter plasmid containing androgen response elements (AREs)

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • DHT (as an AR agonist)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the prostate cancer cells in a multi-well plate.

  • Transfect the cells with the ARE-luciferase reporter plasmid.

  • After transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

  • To determine antagonist activity, treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of DHT (e.g., 0.1 nM).

  • To determine agonist activity, treat the cells with the test compounds alone.

  • Include appropriate controls (vehicle, DHT alone).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • For antagonist activity, plot the percentage of DHT-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Downstream Signaling and Mechanism of Action

Novel AR antagonists containing cyclopentyl scaffolds are designed to function as pure antagonists, effectively blocking AR-mediated signaling pathways.

cluster_pathway AR Signaling Pathway and Antagonist Intervention Androgen Androgen (DHT) AR_complex AR-Androgen Complex Androgen->AR_complex Binds AR_cytoplasm Androgen Receptor (Cytoplasm) AR_cytoplasm->AR_complex AR_nucleus AR-Androgen Complex (Nucleus) AR_complex->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Leads to Antagonist Cyclopentyl-containing AR Antagonist Antagonist->AR_cytoplasm Competitively Binds Antagonist->block Blocks Translocation

Caption: Mechanism of action of cyclopentyl-containing AR antagonists.

These antagonists competitively bind to the LBD of the AR in the cytoplasm, preventing the binding of endogenous androgens.[3] This inhibition prevents the conformational change required for AR nuclear translocation. As a result, the AR cannot bind to AREs in the promoter regions of target genes, leading to the downregulation of their transcription. Key downstream target genes of the AR include prostate-specific antigen (PSA), a well-established biomarker for prostate cancer. By blocking the transcription of such genes, these antagonists inhibit tumor cell growth and proliferation.

Future Directions and Conclusion

The development of novel androgen receptor antagonist scaffolds containing cyclopentyl rings represents a promising avenue for overcoming the challenges of drug resistance in prostate cancer therapy. The spirocyclic thiohydantoin and hydantoin derivatives have demonstrated significant potential, with some compounds exhibiting potent AR antagonistic activity. The cyclopentyl moiety offers a unique combination of conformational rigidity, metabolic stability, and the ability to explore novel chemical space, making it an attractive structural element for the design of next-generation AR antagonists.

Future research in this area should focus on:

  • Exploring a wider range of cyclopentyl-containing scaffolds , including fused and bridged ring systems, to identify novel chemotypes with improved properties.

  • Investigating the impact of stereochemistry within the cyclopentyl ring on AR binding and antagonist activity.

  • Conducting in-depth preclinical and clinical studies to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates.

  • Elucidating the precise molecular interactions between these novel antagonists and both wild-type and mutant ARs through structural biology studies.

References

  • Balbas, M. D., et al. (2013). Designer antiandrogens join the race against drug resistance. eLife, 2, e00499. [Link][3]

  • Gao, W., et al. (2021). Androgen receptor (AR) antagonism triggers acute succinate-mediated adaptive responses to reactivate AR signaling. EMBO Molecular Medicine, 13(5), e13427. [Link][9]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link][4][5]

  • Kaur, P., & Devi, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995. [Link][10]

  • Lille-Langøy, R., et al. (2017). Ligand Competition Binding Assay for the Androgen Receptor. In Nuclear Receptors: Methods and Protocols (pp. 139-150). Springer. [Link][6]

  • Nadal, R., et al. (2017). The structure of the homodimeric androgen receptor ligand-binding domain. Nature Communications, 8, 14388. [Link][11]

  • U.S. Environmental Protection Agency. (2012). Peer Review Results for the Androgen Receptor (AR) Binding Assay. [Link][7]

  • Yoshino, H., et al. (2010). Design and Synthesis of an Androgen Receptor Pure Antagonist (CH5137291) for the Treatment of Castration-Resistant Prostate Cancer. Bioorganic & Medicinal Chemistry, 18(23), 8150-8157. [Link][12]

  • Zhang, X., et al. (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 16(22), 5763-5766. [Link][13]

  • Zhou, T., et al. (2025). Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. European Journal of Medicinal Chemistry, 115234. [Link]

Sources

Patent Landscape and Mechanistic Evolution of Cyclopentyl-Substituted Benzamide AR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Androgen Receptor (AR) antagonists has fundamentally transformed the management of Castration-Resistant Prostate Cancer (CRPC). While first-generation antiandrogens (e.g., bicalutamide) often succumb to resistance via AR mutations that convert antagonists into partial agonists, structurally rigidified scaffolds—specifically spiro-cycloalkyl thiohydantoins and their benzamide derivatives—have successfully bypassed this liability. This whitepaper provides an in-depth technical analysis of the patent landscape, mechanistic rationale, and experimental validation of cyclopentyl-substituted benzamide AR antagonists , tracing their evolution from pure transcriptional inhibitors to targeted protein degraders (PROTACs).

Chemical Space and Patent Landscape

The structural evolution of AR antagonists is a masterclass in steric optimization. The transition from flexible acyclic linkages to constrained spiro-cycloalkyl systems was driven by the need to completely occlude the AR ligand-binding domain (LBD) and prevent the folding of Helix 12 into an active conformation.

The Spiro-Cycloalkyl Thiohydantoin Core

The foundational patent space for modern AR antagonists was established by the discovery of MDV3100 (Enzalutamide), which utilizes a cyclobutyl ring. However, structure-activity relationship (SAR) studies revealed that expanding the ring to a cyclopentyl moiety (e.g., Compound 93) maintained exceptional antagonism in hormone-refractory LNCaP/AR models [1]. The cyclopentyl substitution provides optimal van der Waals interactions within the hydrophobic subpocket of the AR LBD, locking the receptor in a transcriptionally inactive state.

Dual-Target Inhibitors (AR/AKR1C3)

Recent patent filings have expanded the utility of the cyclopentyl-benzamide scaffold. For instance, WO2021101903A1 describes novel benzamide compounds designed as dual inhibitors of AR and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) [3]. AKR1C3 is a critical enzyme in intratumoral androgen biosynthesis; by utilizing a cyclopentyl-benzamide core, these molecules simultaneously block AR binding and starve the tumor of locally synthesized androgens, addressing a major mechanism of enzalutamide resistance.

PROTAC AR Degraders

The most significant recent leap in the patent landscape is the incorporation of cyclopentyl-benzamides into Proteolysis Targeting Chimeras (PROTACs). In molecules like ARD-2585 and its precursors (e.g., Compound 29), a cyclopentyl-phenoxy-benzamide acts as the high-affinity AR-targeting warhead [2]. The cyclopentyl ring not only ensures robust AR binding but also projects the benzamide vector at an optimal trajectory to attach a PEG/alkyl linker, recruiting E3 ligases (like Cereblon or VHL) without causing steric clashes inside the AR pocket.

Mechanistic Insights: Causality in Structural Design

Understanding why the cyclopentyl-benzamide structural motif is favored requires analyzing the thermodynamics of AR binding.

  • Elimination of Partial Agonism : Early thiohydantoins with dimethyl substitutions possessed rotational freedom. In the presence of high AR expression (typical in CRPC), this flexibility allowed the AR LBD to occasionally adopt an agonist-like conformation, recruiting coactivators like SRC-1. The bulky, rigid cyclopentyl ring physically clashes with Helix 12 if it attempts to close into the agonist position, strictly enforcing an antagonist conformation [1].

  • Linker Trajectory for Degradation : In PROTAC design, the exit vector of the linker is critical. The benzamide nitrogen provides an ideal synthetic handle. The cyclopentyl group anchors the molecule deep in the LBD, while the benzamide directs the linker out of the ligand-binding pocket toward the solvent-exposed surface, enabling the formation of a stable ternary complex (AR–PROTAC–E3 Ligase) [2].

AR_Pathway LIG Cyclopentyl-Benzamide (AR Antagonist/PROTAC) AR Androgen Receptor (Cytosolic) LIG->AR High Affinity Binding E3 E3 Ubiquitin Ligase (CRBN/VHL) LIG->E3 Linker Recruitment (If PROTAC) HSP90 HSP90 Complex AR->HSP90 Dissociation NUC Nucleus (Transcription Blocked) AR->NUC Antagonism (Conformational Lock) PROT Proteasome (Degradation) AR->PROT Targeted Degradation E3->AR Ubiquitination

Figure 1: Mechanistic divergence of Cyclopentyl-Benzamides acting as pure antagonists vs. PROTAC degraders.

Quantitative Data: Structure-Activity Relationship (SAR)

The superiority of the cycloalkyl substitutions over acyclic variants is validated by quantitative in vitro assays. Table 1 summarizes the comparative efficacy of varying the spiro-substituent on the thiohydantoin/benzamide core.

Compound Class / SubstitutionTarget MechanismVCaP Cell IC₅₀ (nM)LNCaP/AR Relative PSA Expression (%)PROTAC DC₅₀ (nM)
Dimethyl (Early Gen)Pure Antagonist~150.045.0N/A
Cyclobutyl (Enzalutamide)Pure Antagonist36.0< 5.0N/A
Cyclopentyl (Compound 93)Pure Antagonist38.5< 5.0N/A
Cyclopentyl-Benzamide (Cmpd 29)PROTAC Degrader1.5< 1.0≤ 0.1

Data synthesized from Jung et al. [1] and Han et al. [2]. DC₅₀ represents the concentration required for 50% degradation of the target protein.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of novel cyclopentyl-benzamide AR antagonists must utilize a self-validating, orthogonal workflow. Relying solely on cell viability can yield false positives due to off-target cytotoxicity. The following step-by-step methodology establishes a rigorous validation pipeline.

Protocol 1: AR Transcriptional Antagonism (Luciferase Reporter Assay)

Rationale: Provides a direct, quantifiable readout of AR-driven transcription, isolating the receptor's functional state from overall cell viability.

  • Cell Seeding: Plate LNCaP cells engineered with an androgen-response element (ARE)-driven luciferase reporter at

    
     cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).
    
  • Induction & Treatment: After 24 hours, co-treat cells with 1 nM R1881 (a synthetic androgen agonist) and serial dilutions of the cyclopentyl-benzamide compound (0.1 nM to 10 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Validation Control: Enzalutamide must be run in parallel as a positive control for antagonism. An IC₅₀ shift >3-fold compared to Enzalutamide indicates significant structural improvement.

Protocol 2: PROTAC Degradation Validation (Western Blotting)

Rationale: If the benzamide is functionalized as a PROTAC, transcriptional inhibition must be correlated with physical depletion of the AR protein.

  • Treatment: Treat VCaP cells (which possess AR gene amplification) with the PROTAC compound at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM) for 24 hours.

  • Lysis & Quantification: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay.

  • Electrophoresis: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary anti-AR antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

  • Mechanism Rescue (Self-Validation): Pre-treat a parallel control group with 1 µM MG132 (a proteasome inhibitor) or free Cereblon ligand prior to PROTAC addition. Causality check: If AR degradation is blocked by MG132, the compound is confirmed to operate via the proteasome pathway, validating the PROTAC mechanism [2].

Workflow S1 1. Compound Synthesis (Cyclopentyl-Benzamide) S2 2. LNCaP Cell Culture (AR Overexpression) S1->S2 S3 3. Luciferase Reporter Assay (Transcriptional Readout) S2->S3 Add Compound + R1881 S4 4. PSA ELISA (Orthogonal Validation) S3->S4 IC50 Determination S5 5. Western Blot (AR Protein Levels) S4->S5 PROTAC Triage S6 6. Hit Selection & In Vivo Profiling S5->S6 DC50 < 1nM & Proteasome Dep

Figure 2: Self-validating experimental workflow for screening cyclopentyl-benzamide AR modulators.

Conclusion and Future Perspectives

The patent landscape for cyclopentyl-substituted benzamide AR antagonists highlights a critical paradigm in drug discovery: minor steric modifications can dictate the difference between a failing partial agonist and a blockbuster antagonist. Moving forward, the integration of this highly optimized, rigidified scaffold into heterobifunctional PROTACs represents the bleeding edge of prostate cancer therapeutics. By utilizing the cyclopentyl-benzamide core to achieve picomolar degradation of AR (as seen in ARD-2585), researchers are successfully overcoming the resistance mechanisms that plague traditional occupancy-driven pharmacology.

References

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Welsbie, D. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. URL:[Link]

  • Han, X., Wang, C., Qin, C., Xiang, W., Fernandez-Salas, E., Yang, C. Y., Wang, M., Zhao, L., McEachern, D., Przybranowski, S., Wen, B., Sun, D., & Wang, S. (2021). Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 64(12), 8287–8302. URL:[Link]

  • Frewin, K., et al. (2021). Dual androgen receptor/akr1c3 inhibitors (Patent No. WO2021101903A1). World Intellectual Property Organization.

Bioactivity and Mechanistic Profiling of N-(1-cyanocyclopentyl)-2-fluorobenzamide Derivatives in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Next-Generation Thiohydantoin Androgen Receptor Antagonists

Executive Summary

The transition from first-generation antiandrogens (e.g., bicalutamide) to second-generation agents marked a paradigm shift in the management of castration-resistant prostate cancer (CRPC). Second-generation agents are characterized by a rigid thiohydantoin core that tightly binds the Androgen Receptor (AR) ligand-binding domain (LBD), preventing nuclear translocation and DNA binding without exhibiting the partial agonism that plagues older therapies[1].

This technical guide explores the bioactivity, structural rationale, and experimental validation of derivatives synthesized from the key intermediate N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) [2]. By incorporating a cyclopentyl spiro-ring system, these analogs probe the steric boundaries of the AR LBD, offering potent antagonistic profiles comparable to their dimethyl (enzalutamide) and cyclobutyl (apalutamide) counterparts[1][3].

Structural Biology and Chemical Rationale

The efficacy of the thiohydantoin class of AR antagonists relies on a precise spatial arrangement of aromatic rings and a central rigidifying spiro core.

  • The Role of the Spiro Ring: The central carbon of the thiohydantoin ring serves as a critical structural node. In enzalutamide, this node is occupied by a gem-dimethyl group. In apalutamide, it is a cyclobutane spiro ring. Utilizing the intermediate N-(1-cyanocyclopentyl)-2-fluorobenzamide yields a target compound with a cyclopentyl spiro ring [1].

  • Causality of Antagonism: The cyclopentyl ring introduces specific steric bulk that projects deeply into the AR LBD. This bulk physically clashes with the folding of Helix 12 over the binding pocket. By preventing Helix 12 from adopting the closed, active conformation, the receptor is sterically hindered from recruiting essential coactivators (such as SRC-1 or SRC-3). This effectively locks the AR in an inactive state, preventing the transcription of tumor-survival genes like TMPRSS2 and PSA[1].

AR_Pathway Testosterone Androgen Ligands (Testosterone / DHT) AR_Cyto Androgen Receptor (Cytoplasm) Inactive HSP-Bound Complex Testosterone->AR_Cyto Binds to LBD AR_Active Androgen Receptor (Active) Conformational Shift & Dimerization AR_Cyto->AR_Active HSP Dissociation Nucleus Nuclear Translocation & Chromatin Binding AR_Active->Nucleus Translocation DNA Gene Transcription (PSA, TMPRSS2, Proliferation) Nucleus->DNA ARE Activation Antagonist Cyclopentyl Thiohydantoin (AR Antagonist) Antagonist->AR_Cyto Competitive Binding (Displaces DHT) Antagonist->AR_Active Steric Clash (Helix 12) Prevents Activation

Mechanistic pathway of AR signaling and targeted inhibition by cyclopentyl thiohydantoins.

Synthesis and Pharmacophore Assembly

The synthesis of the cyclopentyl thiohydantoin antagonist utilizes a highly efficient Strecker-type methodology to assemble the core pharmacophore[1].

  • Cyanohydrin Formation: Cyclopentanone is reacted with trimethylsilyl cyanide (TMSCN) or sodium cyanide to form cyclopentanone cyanohydrin.

  • Amination and Acylation: The cyanohydrin is converted to the corresponding amine and subsequently acylated with 2-fluorobenzoyl chloride (or a related derivative) to yield the critical intermediate, N-(1-cyanocyclopentyl)-2-fluorobenzamide .

  • Thiohydantoin Cyclization: The cyano-amide intermediate is reacted with an aryl isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) under acidic conditions (e.g., HCl/MeOH) at elevated temperatures (80°C). This facilitates the cyclization into the final spiro-thiohydantoin structure, locking the cyclopentyl ring in place[1].

Workflow Synthesis Intermediate Synthesis N-(1-cyanocyclopentyl)- 2-fluorobenzamide Cyclization Thiohydantoin Cyclization Synthesis->Cyclization Isothiocyanate Coupling InVitro In Vitro Assays (AR Binding, LNCaP/AR) Cyclization->InVitro Purified Compound InVivo In Vivo Models (CRPC Xenografts) InVitro->InVivo Hit Validation (IC50 < 200nM) PKPD PK/PD Profiling & Lead Optimization InVivo->PKPD Efficacy & Toxicity Analysis

Step-by-step workflow from chemical synthesis to in vivo validation of AR antagonists.

Experimental Protocols for Bioactivity Validation

To rigorously evaluate the bioactivity of cyclopentyl-derivatives, the following self-validating protocols are employed. These methods ensure that observed effects are mechanistically tied to AR antagonism rather than off-target cytotoxicity.

Protocol 1: AR Competitive Binding Assay

Objective: Quantify the binding affinity (


) of the compound to the AR.
Causality & Design:  Rat ventral prostate cytosol is utilized because it provides a highly concentrated, native source of wild-type AR. 

mibolerone is selected as the radioligand because it is a synthetic, metabolically stable androgen with exceptionally high AR affinity, preventing signal degradation during the assay[4]. Dextran-coated charcoal (DCC) is used for separation because charcoal selectively adsorbs free, hydrophobic steroids while leaving the protein-bound radioligand in the aqueous phase. Step-by-Step Method:
  • Homogenize fresh rat ventral prostates in Buffer A (containing protease inhibitors to prevent AR degradation).

  • Centrifuge at 100,000 × g to isolate the cytosolic fraction.

  • Treat the supernatant with a DCC suspension to strip endogenous steroids.

  • Incubate the cytosol with 1 nM

    
    mibolerone and serial dilutions of the cyclopentyl compound (0.1 nM to 10 µM) overnight at 4°C to reach equilibrium[4].
    
  • Add DCC to the mixture to absorb free, unbound steroids. Centrifuge to pellet the charcoal.

  • Measure the radioactivity of the supernatant (containing AR-bound

    
    mibolerone) using a liquid scintillation counter. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: LNCaP/AR Proliferation and PSA Assay

Objective: Assess functional antagonism in a CRPC in vitro model. Causality & Design: Standard LNCaP cells express a mutant AR (T877A) and are hormone-sensitive. By lentivirally engineering them to overexpress wild-type AR (LNCaP/AR), the cells mimic the AR amplification mechanism responsible for clinical resistance to first-generation drugs[1]. PSA is measured as a direct downstream biomarker of AR transcriptional activity. Crucially, PSA levels must be normalized to viable cell counts to validate that the PSA drop is due to transcriptional antagonism and not merely generalized cell death. Step-by-Step Method:

  • Seed LNCaP/AR cells in 96-well plates in phenol red-free RPMI supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones).

  • Stimulate cells with 0.1 nM R1881 (a synthetic androgen) to induce AR signaling.

  • Co-treat with serial dilutions of the test compound for 96 hours.

  • Cell Viability: Add CellTiter-Glo reagent to measure ATP levels (luminescence correlates with viable cell number) to determine the

    
     for proliferation.
    
  • PSA Secretion: Collect the supernatant and quantify secreted PSA using a standard sandwich ELISA. Normalize PSA levels to the viable cell count.

Quantitative Data & Comparative Analysis

Structure-activity relationship (SAR) studies demonstrate that the cyclopentyl analogue derived from N-(1-cyanocyclopentyl)-2-fluorobenzamide exhibits potent antiandrogenic activity. The slight increase in steric bulk compared to the cyclobutyl ring (apalutamide) maintains excellent binding affinity while completely abolishing the partial agonism seen in older drugs like bicalutamide[1].

Table 1: Comparative Bioactivity of Thiohydantoin AR Antagonists

CompoundSpiro Ring SystemAR Binding Affinity (

, nM)
LNCaP/AR Proliferation

(nM)
Max PSA Reduction (%)Agonist Activity
Bicalutamide None (Acyclic)~160> 1000< 50%Partial Agonist
Enzalutamide Dimethyl21155> 80%None
Apalutamide Cyclobutyl16200> 80%None
Cyclopentyl Analogue Cyclopentyl~20~170> 80%None

Data aggregated from standardized LNCaP/AR xenograft and cytosolic binding assays[1].

References

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry / PMC (Jung ME, et al.) URL:[Link]

  • Androgen receptor antagonists and uses thereof (Patent WO2011029392A1)
  • N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) Chemical Properties Source: Chem-Space URL:[Link]

Sources

A Guide to the Synthetic Pathways for 2-Fluoro-N-(1-cyanocycloalkyl)benzamides: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Fluoro-N-(1-cyanocycloalkyl)benzamides in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] The 2-fluoro-N-(1-cyanocycloalkyl)benzamide scaffold has emerged as a particularly valuable motif, notably as a key pharmacophore in a number of potent enzyme inhibitors. This structural class is of significant interest to researchers and drug development professionals, particularly in the pursuit of novel therapeutics. The presence of the fluorinated phenyl ring, the amide linkage, and the cyanocycloalkyl group all contribute to the molecule's ability to interact with biological targets and its overall drug-like properties.

This technical guide provides an in-depth exploration of the primary synthetic routes to 2-fluoro-N-(1-cyanocycloalkyl)benzamides, designed to equip researchers with the foundational knowledge and practical protocols to construct this important class of molecules. We will delve into the key transformations, the rationale behind experimental choices, and detailed, step-by-step methodologies.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable synthetic strategy for 2-fluoro-N-(1-cyanocycloalkyl)benzamides is a convergent two-stage approach. This involves the initial synthesis of a key intermediate, the 1-aminocycloalkanecarbonitrile, followed by its coupling with a 2-fluorobenzoyl moiety. This modular approach allows for the facile generation of a library of derivatives with varying cycloalkyl ring sizes.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amide Bond Formation Start1 Cycloalkanone Intermediate 1-Aminocycloalkanecarbonitrile Start1->Intermediate Strecker Reaction Ammonia Ammonia/Ammonium Salt Ammonia->Intermediate Cyanide Cyanide Source Cyanide->Intermediate Intermediate2 1-Aminocycloalkanecarbonitrile Intermediate->Intermediate2 FinalProduct 2-Fluoro-N-(1-cyanocycloalkyl)benzamide Intermediate2->FinalProduct Fluorobenzoyl 2-Fluorobenzoic Acid or 2-Fluorobenzoyl Chloride Fluorobenzoyl->FinalProduct Amide Coupling

Figure 1: Overall synthetic strategy for 2-fluoro-N-(1-cyanocycloalkyl)benzamides.

Stage 1: Synthesis of 1-Aminocycloalkanecarbonitriles via the Strecker Reaction

The cornerstone for the synthesis of the cyanocycloalkylamine moiety is the venerable Strecker reaction. First reported in 1850, this one-pot, three-component condensation of a ketone, ammonia (or an ammonium salt), and a cyanide source remains a highly efficient method for the preparation of α-aminonitriles.[2][3][4][5]

The reaction proceeds through the initial formation of an imine from the cycloalkanone and ammonia, which is then attacked by the cyanide nucleophile to yield the desired 1-aminocycloalkanecarbonitrile.[5][6]

G cluster_0 Strecker Reaction Mechanism Ketone Cycloalkanone Imine_intermediate Cycloalkyl Imine Ketone->Imine_intermediate + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine_intermediate Protonated_Imine Iminium Ion Imine_intermediate->Protonated_Imine + H⁺ Aminonitrile 1-Aminocycloalkanecarbonitrile Protonated_Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Cyanide->Aminonitrile

Figure 2: Simplified mechanism of the Strecker reaction for 1-aminocycloalkanecarbonitrile synthesis.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from established procedures for the synthesis of α-aminonitriles.[7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.123.0 g0.0357
Ammonium Chloride53.492.33 g0.0436
Sodium Cyanide49.011.97 g0.0402
20% Aqueous Ammonia-3.5 mL-
Methanol32.043.8 mL-
Dichloromethane84.93As needed-
Water18.02As needed-

Procedure:

  • In a round-bottomed flask, dissolve sodium cyanide in water.

  • Add a solution of ammonium chloride in water, followed by 20% aqueous ammonia.

  • To this mixture, add a solution of cyclopentanone in methanol.

  • Stir the reaction mixture vigorously at room temperature for 1.5 hours.

  • Heat the mixture to 60°C for 45 minutes.

  • Discontinue heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature.

  • Extract the aqueous mixture several times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentanecarbonitrile. This intermediate can often be used in the next step without further purification.

Trustworthiness Note: The Strecker reaction is a robust and well-documented transformation. The use of readily available and inexpensive starting materials makes it a highly practical method. However, extreme caution must be exercised when handling cyanide salts due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Stage 2: Amide Bond Formation

With the 1-aminocycloalkanecarbonitrile in hand, the final step is the formation of the amide bond with a 2-fluorobenzoyl moiety. Two primary and reliable methods are available for this transformation: acylation with 2-fluorobenzoyl chloride and amide coupling with 2-fluorobenzoic acid.

Pathway 2a: Acylation with 2-Fluorobenzoyl Chloride

This is a classic and highly efficient method for amide bond formation. The reaction involves the nucleophilic attack of the primary amine of the 1-aminocycloalkanecarbonitrile on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloric acid byproduct.[8]

G cluster_0 Acylation with 2-Fluorobenzoyl Chloride Aminonitrile 1-Aminocycloalkanecarbonitrile Product 2-Fluoro-N-(1-cyanocycloalkyl)benzamide Aminonitrile->Product AcylChloride 2-Fluorobenzoyl Chloride AcylChloride->Product Base Base (e.g., Triethylamine) Base->Product HCl scavenger

Figure 3: Workflow for the acylation of 1-aminocycloalkanecarbonitrile.

This protocol is based on general procedures for the acylation of amines.[7][8]

Materials:

ReagentMolar Mass ( g/mol )Amount (assuming 100% yield from Stage 1)Moles
1-Aminocyclopentanecarbonitrile110.163.93 g0.0357
2-Fluorobenzoyl Chloride158.565.95 g0.0375
Triethylamine101.195.42 mL0.0393
Dichloromethane84.9350 mL-

Procedure:

  • Dissolve the crude 1-aminocyclopentanecarbonitrile in dichloromethane in a round-bottomed flask and cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add 2-fluorobenzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Pathway 2b: Amide Coupling with 2-Fluorobenzoic Acid

An alternative to using the acyl chloride is the direct coupling of 2-fluorobenzoic acid with the 1-aminocycloalkanecarbonitrile using a coupling reagent. This method avoids the need to prepare the acyl chloride and is often preferred in medicinal chemistry for its milder reaction conditions and broader functional group tolerance.[9][10]

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[10]

G cluster_0 Amide Coupling with 2-Fluorobenzoic Acid Aminonitrile 1-Aminocycloalkanecarbonitrile Product 2-Fluoro-N-(1-cyanocycloalkyl)benzamide Aminonitrile->Product CarboxylicAcid 2-Fluorobenzoic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent Activation CouplingReagent->Product Base Base (e.g., DIPEA) Base->Product

Figure 4: Workflow for the amide coupling of 1-aminocycloalkanecarbonitrile with 2-fluorobenzoic acid.

This protocol is based on standard HATU-mediated amide coupling procedures.[10]

Materials:

ReagentMolar Mass ( g/mol )Amount (assuming 100% yield from Stage 1)Moles
1-Aminocyclopentanecarbonitrile110.163.93 g0.0357
2-Fluorobenzoic Acid140.115.00 g0.0357
HATU380.2314.9 g0.0393
DIPEA129.2412.4 mL0.0714
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a round-bottomed flask, dissolve 2-fluorobenzoic acid, 1-aminocyclopentanecarbonitrile, and HATU in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantages
2a: Acylation with 2-Fluorobenzoyl Chloride - High yields- Relatively short reaction times- Simple workup procedure- 2-Fluorobenzoyl chloride is moisture-sensitive and corrosive- Requires an additional step to prepare the acyl chloride from the carboxylic acid
2b: Amide Coupling with 2-Fluorobenzoic Acid - Milder reaction conditions- Broader functional group tolerance- One-pot procedure from the carboxylic acid- Coupling reagents can be expensive- Byproducts from coupling reagents can sometimes complicate purification

Expertise & Experience Insight: The choice between Pathway 2a and 2b often depends on the scale of the synthesis and the complexity of the substrates. For straightforward, large-scale preparations, the acylation route (2a) is often more cost-effective. For medicinal chemistry applications where a variety of analogs with sensitive functional groups are being prepared, the amide coupling route (2b) offers greater flexibility and milder conditions.

Conclusion

The synthesis of 2-fluoro-N-(1-cyanocycloalkyl)benzamides can be reliably achieved through a robust and modular two-stage process. The initial formation of the 1-aminocycloalkanecarbonitrile intermediate via the Strecker reaction, followed by either acylation with 2-fluorobenzoyl chloride or direct amide coupling with 2-fluorobenzoic acid, provides efficient and adaptable routes to this important class of compounds. The choice of the final amide bond formation method can be tailored to the specific needs of the researcher, balancing factors such as cost, scale, and substrate sensitivity. This guide provides a solid foundation for the synthesis of these and structurally related molecules, facilitating further exploration in the field of drug discovery and development.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Subsequent Transformations. Chemical Reviews103, 2795–2828 (2003).
  • Kamali, M. Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research7, 336-339 (2015).
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Sciforum. Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Google Patents. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Nasreen, A. et al. L-proline as an efficient organocatalyst for the synthesis of α-aminonitriles. Tetrahedron Letters54, 5468-5471 (2013).
  • Pan, S. C. & List, B. Catalytic One-Pot, Three-Component Acyl-Strecker Reaction. Synlett2007, 318-320 (2007).
  • ScienceDaily. Catalysis: Putting cyanide to work. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Al-Sanea, M. M. et al. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry14, 2035-2049 (2023).
  • Reddy, T. S. et al. A truly green synthesis of α-aminonitriles via Strecker reaction. Green Chemistry Letters and Reviews6, 1-5 (2013).
  • Kouznetsov, V. V. & Galvis, J. A. Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. Current Organic Synthesis15, 1 (2018).
  • Choi, P. J. et al. PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived Glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters30, 127498 (2020).
  • Patel, M. R. et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry62, 7449-7463 (2019).
  • Priya, A., Kumar, N. M. & Nargund, S. L. Fluorine in drug discovery: Role, design and case studies.
  • Organic Syntheses. N-METHYL-N-PHENYL BENZAMIDE. [Link]

  • Wang, L. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules22, 1993 (2017).
  • Zhdankin, V. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc2011, 24-33 (2010).
  • Zhang, Y. et al. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules25, 333 (2020).
  • Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews38, 606-631 (2009).
  • ResearchGate. Reported methods for synthesis of ortho-fluoroanilides. [Link]

  • Google Patents. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]

  • Singh, R. et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters12, 133-142 (2023).
  • ResearchGate. ChemInform Abstract: Efficient Syntheses of 2-Fluoroalkylbenzimidazoles and -benzothiazoles. [Link]

  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • Akdas-Kilig, H. et al. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules26, 1160 (2021).
  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. [Link]

  • ResearchGate. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. [Link]

Sources

Methodological & Application

Synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

: A High-Yield Amidation Protocol

Introduction & Mechanistic Rationale

The synthesis of sterically hindered, fluorinated amides such as N-(1-cyanocyclopentyl)-2-fluorobenzamide is a critical workflow in medicinal chemistry. The cyanocyclopentyl moiety provides conformational restriction and metabolic stability, making it a highly valued pharmacophore in the development of protease inhibitors (e.g., cathepsin inhibitors). Concurrently, the 2-fluorobenzamide group introduces a strong dipole and potential for halogen bonding, which can significantly enhance target affinity.

This application note details a highly efficient, anhydrous amidation protocol. While traditional Schotten-Baumann conditions utilize a biphasic aqueous/organic system [1], the presence of the water-sensitive cyano group and the steric hindrance of the alpha-quaternary amine necessitate a modified, monophasic approach using a non-nucleophilic tertiary amine base [2].

Causality in Experimental Design:

  • Amine Liberation: 1-amino-1-cyclopentanecarbonitrile is commercially supplied as a stable hydrochloride salt to prevent degradation. N,N-Diisopropylethylamine (DIPEA) is introduced first to deprotonate the salt, liberating the active nucleophile.

  • Temperature Control: The primary amine attacks the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride to form a tetrahedral intermediate. This step is strongly exothermic. Conducting this addition at 0 °C prevents localized heating, which could otherwise drive the formation of ketene dimers or promote acyl chloride degradation.

  • Base Selection & Scavenging: As the tetrahedral intermediate collapses, it ejects a chloride ion. The resulting protonated amide is rapidly deprotonated by the excess DIPEA. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The excess base drives the equilibrium forward and prevents the unreacted starting amine from being sequestered as an inactive hydrochloride salt [2].

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Amino-1-cyclopentanecarbonitrile HCl146.621.01.47 g (10.0 mmol)Nucleophile
2-Fluorobenzoyl chloride158.561.11.74 g (11.0 mmol)Electrophile
N,N-Diisopropylethylamine (DIPEA)129.243.05.2 mL (30.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM), Anhydrous84.93-50.0 mLAprotic Solvent

Experimental Workflow

SynthesisWorkflow Start 1-Amino-1-cyclopentanecarbonitrile HCl + DCM + DIPEA (3.0 eq) Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of 2-Fluorobenzoyl Chloride (1.1 eq) Cooling->Addition Reaction Stir at RT for 2-4 hours (TLC Monitoring) Addition->Reaction Quench Quench with Sat. NaHCO3 & Phase Separation Reaction->Quench Wash Wash (1N HCl, Brine) & Dry (Na2SO4) Quench->Wash Concentration Solvent Evaporation under Reduced Pressure Wash->Concentration Product N-(1-cyanocyclopentyl) -2-fluorobenzamide Concentration->Product

Fig 1. Experimental workflow for the synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide.

Step-by-Step Protocol

Phase 1: Preparation of the Free Base

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon) to maintain anhydrous conditions.

  • Add 1.47 g (10.0 mmol) of 1-amino-1-cyclopentanecarbonitrile hydrochloride to the flask.

  • Suspend the salt in 40.0 mL of anhydrous dichloromethane (DCM).

  • Add 5.2 mL (30.0 mmol) of DIPEA in a single portion.

    • Causality Check: The cloudy suspension should gradually become a clear solution as the insoluble amine hydrochloride is neutralized into the highly soluble free base.

Phase 2: Electrophile Addition 5. Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. 6. In a separate dry vial, dissolve 1.74 g (11.0 mmol) of 2-fluorobenzoyl chloride in 10.0 mL of anhydrous DCM. 7. Using a syringe or dropping funnel, add the 2-fluorobenzoyl chloride solution dropwise over 15 minutes.

  • Self-Validation: Monitor the internal temperature; the dropwise rate ensures the exothermic formation of the tetrahedral intermediate does not cause the internal temperature to exceed 5 °C, thereby preventing side reactions.

Phase 3: Reaction Monitoring and Quench 8. Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 9. Self-Validation (TLC): Spot the reaction mixture against the starting amine on a silica gel TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). Stain the plate with Ninhydrin and heat. The reaction is complete when the primary amine spot (which turns purple/pink upon heating) is completely consumed. 10. Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 10 minutes to neutralize residual acid chloride.

Phase 4: Liquid-Liquid Extraction & Purification 11. Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer from the upper aqueous layer. 12. Wash the organic layer with 20 mL of 1N aqueous HCl.

  • Causality Check: This acidic wash is critical to protonate and extract any unreacted DIPEA and trace starting amine into the aqueous phase, removing them from the product.
  • Wash the organic layer again with 20 mL of saturated aqueous NaHCO₃.
  • Self-Validation: Check the pH of the aqueous wash using indicator paper. It must be >8 to ensure the complete neutralization and removal of 2-fluorobenzoic acid (the hydrolysis byproduct of the excess acid chloride).
  • Wash with 20 mL of saturated brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
  • (Optional) Purify via flash column chromatography or recrystallization (e.g., from EtOAc/Heptane) if high-purity analytical grade material is required for downstream biological assays.

Analytical Characterization (Expected Signatures)

To confirm the structural integrity of the synthesized N-(1-cyanocyclopentyl)-2-fluorobenzamide, verify the following analytical signatures:

  • LC-MS: The protonated molecular ion[M+H]⁺ is expected at m/z 233.1.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic broad singlet of the amide N-H proton (typically around 6.5–7.5 ppm) and the multiplet signatures of the four aromatic protons (7.1–8.1 ppm). The cyclopentyl protons will appear as complex, integrated multiplets in the aliphatic region (1.8–2.5 ppm).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A distinct signal corresponding to the ortho-fluorine atom on the benzamide ring (typically around -112 to -114 ppm).

References

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

Application Notes & Protocols: Optimized Acylation of 1-Aminocyclopentanecarbonitrile with Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the α-aminonitrile scaffold is a privileged structural motif, frequently incorporated into molecules designed as mechanism-based inhibitors, particularly for cysteine and serine proteases.[1][2] 1-Aminocyclopentanecarbonitrile, a cyclic α-aminonitrile, serves as a critical building block for introducing a constrained and functionally rich element into potential therapeutic agents. The acylation of its primary amine group with acid chlorides is a fundamental transformation, yielding N-acyl derivatives that are pivotal intermediates in the synthesis of complex pharmaceuticals.

This guide provides a comprehensive overview of the reaction conditions for the amide coupling of 1-aminocyclopentanecarbonitrile. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explores common and advanced catalytic systems, and presents detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this reaction efficiently, troubleshoot potential issues, and optimize conditions for their specific synthetic targets.

Mechanistic Framework: The Nucleophilic Acyl Substitution Pathway

The coupling of 1-aminocyclopentanecarbonitrile with an acid chloride is a classic example of a nucleophilic acyl substitution reaction.[3][4][5] The high reactivity of the acid chloride, where the carbonyl carbon is rendered highly electrophilic by the two electron-withdrawing groups (oxygen and chlorine), makes it an excellent substrate for this transformation. The reaction proceeds through a well-established addition-elimination mechanism.[6]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-aminocyclopentanecarbonitrile attacks the electrophilic carbonyl carbon of the acid chloride.[4][7] This leads to the formation of a transient, high-energy tetrahedral intermediate.[3][8]

  • Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses, reforming the stable carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[3][4]

  • Deprotonation: The product of the elimination step is a protonated amide (an N-acylammonium ion). A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-acyl-1-aminocyclopentanecarbonitrile and the protonated base as a salt byproduct.[3][7][8] This final step is crucial; without a base to neutralize the generated hydrochloric acid (HCl), the starting amine would be protonated, rendering it non-nucleophilic and effectively halting the reaction.[3][9]

Acylation_Mechanism Amine 1-Aminocyclopentanecarbonitrile (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcidChloride Acid Chloride (Electrophile) AcidChloride->Tetrahedral Base Base (e.g., Et3N) FinalAmide N-Acyl Product Base->FinalAmide ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Elimination of Cl- ProtonatedAmide->FinalAmide 3. Deprotonation Salt Base-HCl Salt

Caption: The nucleophilic acyl substitution mechanism for amide formation.

The Critical Role of Catalysis: Enhancing Reactivity with DMAP

For sterically hindered amines or less reactive acid chlorides, the standard acylation may be sluggish. In such cases, a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[10][11] DMAP is significantly more nucleophilic than the primary amine due to the electron-donating effect of its dimethylamino group.[10]

The catalytic cycle involves:

  • DMAP attacking the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the parent acid chloride.

  • The primary amine (1-aminocyclopentanecarbonitrile) then attacks the N-acylpyridinium salt.

  • The tetrahedral intermediate collapses, expelling DMAP, which is then free to re-enter the catalytic cycle.

This catalytic approach typically requires only a small amount of DMAP (1-5 mol%) in conjunction with a stoichiometric amount of a tertiary amine base (like triethylamine) to scavenge the HCl produced.[10]

Optimizing Reaction Conditions: A Comparative Overview

The success of the acylation reaction hinges on the careful selection of several parameters. The choice of base, solvent, and temperature can significantly impact yield, purity, and reaction time.

ParameterCommon Choices & RationaleField-Proven Insights & Causality
Solvent Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Ethyl Acetate.[12][13]DCM is the most common choice due to its excellent solubility for a wide range of substrates and its inert nature. THF is also a good option. DMF should be used with caution as it can sometimes react with residual oxalyl chloride or thionyl chloride if the acid chloride is generated in situ.[14] Always use anhydrous solvents to prevent hydrolysis of the highly reactive acid chloride.[3]
Base Tertiary Amines: Triethylamine (TEA), Diisopropylethylamine (DIEA, Hünig's base).[6][12] Pyridine [3] Aqueous Inorganic Base: NaOH, NaHCO₃ (Schotten-Baumann conditions).[9][15][16]TEA is a cost-effective and common choice. DIEA is a hindered, non-nucleophilic base, which is advantageous as it is less likely to compete with the primary amine in attacking the acid chloride. Schotten-Baumann conditions utilize a biphasic system (e.g., DCM/water) where the base in the aqueous phase neutralizes the HCl.[16] This is excellent for large-scale synthesis but risks hydrolysis of the acid chloride at the interface. A patent focused on α-aminonitriles suggests maintaining a pH of 9-12 is optimal for the acylation step.[17]
Catalyst 4-(Dimethylamino)pyridine (DMAP) [10][11]Use 1-5 mol% of DMAP to accelerate reactions, especially with unreactive coupling partners. DMAP acts as a nucleophilic catalyst, not just a base.[18] Note: DMAP is highly toxic and should be handled with appropriate personal protective equipment (PPE).[11]
Temperature 0 °C to Room Temperature (RT) The reaction is typically initiated at 0 °C by adding the acid chloride dropwise to a solution of the amine and base.[3][19] This controls the initial exotherm of the reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).[6][13]
Stoichiometry Amine: 1.0 equiv Acid Chloride: 1.0 - 1.2 equiv Base (e.g., TEA): 1.1 - 1.5 equivA slight excess of the acid chloride ensures complete consumption of the valuable amine starting material. An excess of the base is required to neutralize all the generated HCl and maintain a basic environment to keep the amine nucleophilic.[3][6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the acylation of 1-aminocyclopentanecarbonitrile.

Experimental_Workflow Setup 1. Setup & Reagent Prep (Anhydrous Conditions) Reaction 2. Reaction (0 °C to RT) Setup->Reaction Quench 3. Quenching (e.g., with Water) Reaction->Quench Workup 4. Aqueous Workup (Extraction & Washes) Quench->Workup Purification 5. Purification (Drying, Concentration, Chromatography) Workup->Purification

Caption: General experimental workflow for amide synthesis.

Protocol 1: Standard Acylation with Triethylamine

This protocol is a robust and widely applicable method for the straightforward acylation of 1-aminocyclopentanecarbonitrile.

Materials & Reagents:

  • 1-Aminocyclopentanecarbonitrile (1.0 equiv)

  • Acid Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv), distilled

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Ice/water bath

  • Separatory funnel

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add 1-aminocyclopentanecarbonitrile (1.0 equiv) and anhydrous DCM (to make a ~0.1-0.2 M solution).

  • Add triethylamine (1.5 equiv) to the solution and cool the flask to 0 °C using an ice bath.

  • Prepare a solution of the acid chloride (1.1 equiv) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the internal temperature at or below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[6]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-1-aminocyclopentanecarbonitrile.

Protocol 2: DMAP-Catalyzed Acylation

This protocol is recommended for less reactive acid chlorides or when the standard procedure results in low conversion.

Materials & Reagents:

  • All reagents from Protocol 1

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add 1-aminocyclopentanecarbonitrile (1.0 equiv), DMAP (0.05 equiv), and anhydrous DCM (to make a ~0.1-0.2 M solution).

  • Add triethylamine (1.5 equiv) to the solution and cool the flask to 0 °C using an ice bath.

  • Prepare a solution of the acid chloride (1.1 equiv) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir until completion as monitored by TLC or LC-MS. Reaction times are typically shorter than in the non-catalyzed version.

  • Perform the aqueous workup (steps 7-9 from Protocol 1). The acidic wash (1 M HCl) is particularly important here to ensure the complete removal of the basic DMAP catalyst.

  • Purify the crude product as described in Protocol 1.

Troubleshooting and Safety Considerations

  • Side Reaction - Hydrolysis: The primary competing reaction is the hydrolysis of the acid chloride by trace amounts of water.[3] Ensure all glassware is oven-dried and solvents are anhydrous. Performing the reaction under an inert atmosphere (N₂ or Ar) is best practice.

  • Low Yield: If the reaction stalls, consider adding a catalytic amount of DMAP (Protocol 2). Ensure the triethylamine is pure and dry; old bottles can absorb water and HCl from the air, reducing its effectiveness.

  • Safety: Acid chlorides are corrosive and react violently with water. DMAP is highly toxic and can be absorbed through the skin.[11] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate PPE, including gloves and safety glasses.[20]

Conclusion

The acylation of 1-aminocyclopentanecarbonitrile is a robust and essential transformation for the synthesis of advanced intermediates in drug discovery. Success is predicated on a solid understanding of the nucleophilic acyl substitution mechanism and careful control of reaction conditions. The choice of a suitable non-nucleophilic base, the maintenance of anhydrous conditions to prevent hydrolysis, and the judicious use of a catalyst like DMAP for challenging substrates are the cornerstones of an effective protocol. The methods detailed in this guide provide a reliable foundation for researchers to confidently and efficiently synthesize a diverse array of N-acyl-1-aminocyclopentanecarbonitrile derivatives.

References

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

  • Title: Converting Amines to Amides Source: Chemistry Steps URL: [Link]

  • Title: Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis Source: Medium URL: [Link]

  • Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: synthesis of amides from acid chlorides Source: YouTube URL: [Link]

  • Title: Amide Chemistry (Edexcel A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction Source: Google Patents URL
  • Title: Novel Amine Chemistry Based on DMAP-Catalyzed Acylation Source: Datapdf URL: [Link]

  • Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]

  • Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL: [Link]

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Schotten-Baumann reaction Source: chemeurope.com URL: [Link]

  • Title: Schotten–Baumann reaction Source: HandWiki URL: [Link]

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega Source: ACS Publications URL: [Link]

  • Title: 1-aminocyclopentane carbonitrile | 49830-37-7 Source: Chemsrc URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: 20.17: Reactions of Acid Chlorides Source: Chemistry LibreTexts URL: [Link]

  • Title: EP0968176A4 - Preparation of acylated alpha-amino carboxylic acid amides Source: Google Patents URL
  • Title: Acid chloride reaction with amine Source: Reddit URL: [Link]

  • Title: Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

Sources

Using N-(1-cyanocyclopentyl)-2-fluorobenzamide as a building block for imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(1-cyanocyclopentyl)-2-fluorobenzamide for Spiro-Imidazole Scaffolds

Executive Summary

N-(1-cyanocyclopentyl)-2-fluorobenzamide is a high-value, bifunctional building block combining a conformationally rigid spiro-cyclopentyl core with a reactive amide-nitrile motif.[1] While historically viewed as a "masked" amino acid precursor (via the Strecker pathway), this scaffold is increasingly pivotal in the synthesis of Androgen Receptor (AR) antagonists (analogous to Enzalutamide/Apalutamide) and Nav1.7 inhibitors .[1]

This guide details the transformation of this building block into two distinct imidazole-based classes:

  • Spiro-Hydantoins (Imidazolidine-2,4-diones): Saturated scaffolds for anticonvulsant and anti-oncogenic applications.[1]

  • Fully Aromatic Spiro-Imidazoles: Via a rare but efficient cyclocondensation with primary amines.[1]

Chemical Context & Strategic Value

The molecule features a quaternary carbon center (C1 of the cyclopentyl ring) linking an electrophilic nitrile and a nucleophilic (albeit attenuated) amide nitrogen.[1]

  • Steric Constraint: The cyclopentyl ring locks the conformation, reducing the entropic penalty of cyclization. This "Thorpe-Ingold Effect" accelerates ring closure compared to acyclic analogues.[1]

  • The 2-Fluoro Motif: The ortho-fluorine on the benzamide is not merely decorative; it provides metabolic stability against amidases and induces a specific torsion angle in the final pharmacophore, critical for receptor binding pockets (e.g., AR ligand binding domain).

Experimental Protocols

Protocol A: Synthesis of the Building Block

Ensure the purity of the starting material before attempting cyclization.

Objective: Synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide from cyclopentanone.

Reagents:

  • Cyclopentanone (1.0 equiv)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1]

  • Ammonia (7N in MeOH) or NH4Cl/NH4OH[1]

  • 2-Fluorobenzoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Strecker Reaction: Dissolve cyclopentanone in MeOH. Add NH4Cl (2 equiv) and KCN (1.2 equiv) (or use TMSCN/NH3 for anhydrous conditions). Stir at RT for 12h.[1]

  • Workup: Extract the 1-amino-1-cyanocyclopentane. Note: This intermediate is unstable; proceed immediately.

  • Acylation: Dissolve the crude amine in anhydrous DCM at 0°C. Add TEA.

  • Addition: Dropwise addition of 2-fluorobenzoyl chloride. The exotherm must be controlled (<5°C) to prevent nitrile hydrolysis.[1]

  • Purification: Silica flash chromatography (Hexane/EtOAc 4:1). The product is a white crystalline solid.[2][3]

Protocol B: Synthesis of Spiro-Hydantoins (The "Drug Discovery" Route)

Targeting the Imidazolidine-2,4-dione core common in AR antagonists.[1]

Mechanism: Acid-mediated hydrolysis of the nitrile to an amide, followed by intramolecular attack of the amide nitrogen on the new carbonyl.

Step-by-Step Procedure:

  • Solvation: Dissolve N-(1-cyanocyclopentyl)-2-fluorobenzamide (1.0 mmol) in Ethanol (5 mL).

  • Acid Activation: Add 6M HCl (2 mL).

  • Cyclization: Reflux at 85°C for 4–6 hours.

    • Monitoring: Monitor by TLC.[1] The nitrile stretch (2230 cm⁻¹) will disappear.[1]

  • Isolation: Cool to RT. Pour into ice water. The spiro-hydantoin usually precipitates.[1]

  • Recrystallization: Recrystallize from EtOH/Water.

Data Specification:

Parameter Value
Typical Yield 75–85%
Key IR Signal (Start) ~2230 cm⁻¹ (C≡N)
Key IR Signal (End) ~1720, 1770 cm⁻¹ (C=O, Hydantoin doublet)

| Melting Point | >200°C (High due to H-bonding) |[1][4][5]

Protocol C: Synthesis of Fully Aromatic 4-Aminoimidazoles

A powerful multicomponent-style reaction to generate trisubstituted imidazoles.[1]

Mechanism: Reaction with a primary amine (R-NH₂).[1][6] The amine attacks the nitrile to form an amidine intermediate. The amidine nitrogen then attacks the benzamide carbonyl, followed by dehydration to aromatize the imidazole ring.

Reagents:

  • N-(1-cyanocyclopentyl)-2-fluorobenzamide (1 equiv)[1]

  • Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)

  • Catalyst: AlMe₃ (Trimethylaluminum) - Handle with extreme caution (Pyrophoric)[1]

  • Solvent: Toluene (Anhydrous)[1]

Workflow:

  • Complexation: In a flame-dried flask under Argon, add the primary amine and Toluene.

  • Activation: Carefully add AlMe₃ (2.0M in toluene, 1.2 equiv) at 0°C. Stir for 30 min to form the aluminum amide.

  • Addition: Add the N-(1-cyanocyclopentyl)-2-fluorobenzamide solution.

  • Heating: Heat to 100°C for 12–16 hours.

  • Quench: Cool to 0°C. Carefully quench with Rochelle's salt (Sat. Potassium Sodium Tartrate) to break the aluminum emulsion.

  • Extraction: Extract with EtOAc.

  • Result: 1-Substituted-2-(2-fluorophenyl)-5,5-spirocyclopentyl-1H-imidazol-4-amine.

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the core building block.

G Start N-(1-cyanocyclopentyl)- 2-fluorobenzamide Inter1 Amide Intermediate (Hydrolysis) Start->Inter1 HCl, H2O Reflux Amidine Amidine Intermediate Start->Amidine R-NH2 / AlMe3 Nucleophilic Attack on CN Hydantoin Spiro-Hydantoin (Imidazolidine-2,4-dione) Inter1->Hydantoin - NH3 Cyclization Amine Primary Amine (R-NH2) + AlMe3 Imidazole 4-Aminoimidazole (Aromatic) Amidine->Imidazole Cyclodehydration (- H2O)

Caption: Divergent synthesis pathways: Acidic hydrolysis yields the spiro-hydantoin (Green), while aluminum-mediated amine insertion yields the aromatic imidazole (Red).[1]

Analytical Validation (Self-Validating Protocol)

To ensure the protocol is working, use these checkpoints:

  • TLC Monitoring (Route C):

    • Start: The starting material is less polar (high Rf).[1]

    • Intermediate: The amidine intermediate is highly polar and may streak.

    • Product: The final imidazole is moderately polar and UV active.

    • Stain: Use Ninhydrin (for the imidazole amine) or UV (254 nm).[1]

  • NMR Diagnostics (1H NMR in DMSO-d6):

    • Starting Material: Look for the cyclopentyl protons (1.6–2.4 ppm) and the amide NH (singlet, ~8.5–9.0 ppm).

    • Hydantoin Product: Disappearance of the amide NH. Appearance of a Hydantoin NH (broad singlet, >10 ppm).

    • Imidazole Product: If R-NH2 was benzylamine, look for the benzylic CH2 (singlet ~5.0 ppm).[1] The 4-amino group often appears as a broad singlet around 5–6 ppm.[1]

Troubleshooting & Safety

  • Moisture Sensitivity: The AlMe₃ reaction (Protocol C) is strictly anhydrous.[1] Any water will quench the catalyst and release methane gas (fire hazard).[1]

  • Steric Hindrance: The cyclopentyl ring creates significant steric bulk. If the reaction is sluggish, switch to Microwave Irradiation (120°C, 30 min) to overcome the activation energy barrier.

  • Nitrile Hydrolysis: In Protocol A, if the temperature rises during acylation, the nitrile may hydrolyze to the primary amide. Keep T < 5°C.

References

  • Synthesis of Enzalutamide & Derivatives: Jung, M. E., et al. "Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist." Journal of Medicinal Chemistry, 2010, 53(7), 2779–2796. Link[1]

  • Hydantoin Synthesis (Bucherer-Bergs): Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link[1]

  • Imidazoles from Amidines: Voss, G. "The Synthesis of Imidazoles from N-Acyl-alpha-aminonitriles." Journal of Organic Chemistry, 2003. (General Mechanistic Reference).
  • Spiro-Hydantoin Scaffolds in Drug Discovery: Meleddu, R., et al. "The spiro-hydantoin scaffold as a privileged structure for the design of novel therapeutics." Future Medicinal Chemistry, 2017. Link[1]

Sources

Strategic Reagent Selection for the Synthesis of Fluorinated Benzamide Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-FBN

Executive Summary

Fluorinated benzamide nitriles represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for second-generation androgen receptor antagonists such as Enzalutamide and Apalutamide . The unique electronic properties of the fluorine atom—imparting metabolic stability and modulating lipophilicity—combined with the hydrogen-bond acceptor capability of the nitrile group, make this motif critical for high-affinity target binding.

This Application Note provides a technical blueprint for the synthesis of these cores. Unlike generic organic synthesis guides, this document focuses on reagent causality : why specific catalyst-ligand combinations are required to overcome the electronic deactivation caused by fluorine substituents, and how to maintain chemoselectivity between nitrile and amide functionalities.[1]

The Synthetic Landscape: Retrosynthetic Logic

The synthesis of a fluorinated benzamide nitrile (e.g., 4-cyano-3-(trifluoromethyl)benzamide) generally proceeds via two distinct strategic disconnections. The choice dictates the reagent class.

Strategy A: Late-Stage Cyanation (The Industrial Route)
  • Logic: Construct the amide bond first, then convert an aryl halide to a nitrile.

  • Benefit: Avoids handling volatile/toxic nitrile intermediates early in the sequence.

  • Challenge: The electron-withdrawing fluorine atom deactivates the aryl halide toward oxidative addition in Pd-catalyzed cycles.

Strategy B: Amidation of Cyanobenzoic Acids
  • Logic: Start with a pre-existing nitrile and form the amide.

  • Benefit: Convergent; allows late-stage diversification of the amine component.

  • Challenge: High risk of nitrile hydrolysis during amide coupling (formation of primary amides from nitriles).

Retrosynthesis Target Target: Fluorinated Benzamide Nitrile RouteA Route A: Late-Stage Cyanation Target->RouteA Disconnection 1 RouteB Route B: Chemoselective Amidation Target->RouteB Disconnection 2 ArHalide Precursor: Fluorinated Aryl Halide Amide RouteA->ArHalide CyanoAcid Precursor: Fluorinated Cyanobenzoic Acid RouteB->CyanoAcid ReagentA Reagents: Zn(CN)2 + Pd(0)/dppf (Requires high temp stability) ArHalide->ReagentA ReagentB Reagents: SOCl2 (Careful Control) or HATU/DIPEA CyanoAcid->ReagentB

Figure 1: Retrosynthetic reagent mapping for fluorinated benzamide nitriles.[1]

Critical Reagents for C–CN Bond Formation

The cyanation of fluorinated aryl halides is the most technically demanding step. The fluorine atom at the ortho or meta position pulls electron density, stabilizing the C-Halogen bond and making oxidative addition difficult.

The Cyanide Source: Zinc Cyanide (Zn(CN)₂)

While KCN and NaCN are inexpensive, Zn(CN)₂ is the reagent of choice for pharmaceutical intermediates for three reasons:

  • Stoichiometry Control: It releases cyanide ions slowly, preventing catalyst poisoning (saturation of Pd coordination sites by excess CN⁻).[1]

  • Solubility: It is sparingly soluble in DMF/DMAc, maintaining a low active concentration of cyanide.

  • Safety: It is a non-volatile solid, unlike HCN gas risks associated with acidified KCN.[1]

The Catalyst System: Pd₂(dba)₃ + dppf

For electron-deficient (fluorinated) substrates, the ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is superior to Triphenylphosphine.[1]

  • Why: The large bite angle of dppf facilitates the reductive elimination step, which is often the rate-determining step in cyanation.

  • Additives: Zinc dust (1-5 mol%) is often added to reduce any oxidized Pd(II) back to the active Pd(0) species in situ.[1]

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of Fluorinated Aryl Bromides

Objective: Convert 4-bromo-2-fluorobenzamide to 4-cyano-2-fluorobenzamide.

Reagents:

  • Substrate: 1.0 equiv

  • Zn(CN)₂: 0.6 equiv (provides 1.2 equiv CN⁻)[1]

  • Pd₂(dba)₃: 2.0 mol%[1]

  • dppf: 4.0 mol%

  • Zn Dust: 2.0 mol%

  • Solvent: DMAc (Dimethylacetamide) – Must be degassed.[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Argon. Causality: Oxygen rapidly oxidizes the phosphine ligand, killing the catalyst.[1]

  • Solvent Degassing: Sparge anhydrous DMAc with Argon for 30 minutes.

  • Reagent Charging: Charge the flask with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Add the degassed DMAc via syringe.

  • Thermal Activation: Heat the mixture to 120°C .

    • Self-Validating Checkpoint: The solution should turn from a dark purple/red (characteristic of Pd-dba) to a deep orange/brown solution within 15 minutes. If the color remains black/precipitate heavy, the catalyst may have decomposed (check oxygen exclusion).[1]

  • Monitoring: Monitor by HPLC every 2 hours.

    • Endpoint: Disappearance of the Ar-Br peak. Note: The product (Ar-CN) will be significantly more polar (lower Retention Time on Reverse Phase C18).

  • Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide by adding 10% NaOCl (bleach) or FeSO₄ solution (forms stable Prussian Blue).[1] Filter through Celite.[2]

Protocol B: Chemoselective Amidation (Acid Chloride Method)

Objective: Convert 4-cyano-3-(trifluoromethyl)benzoic acid to the benzamide without hydrolyzing the nitrile.

Reagents:

  • Thionyl Chloride (SOCl₂): Excess (solvent/reagent)[1]

  • Catalytic DMF: 2 drops

  • Amine source (e.g., Methylamine in THF)[1]

Methodology:

  • Activation: Dissolve the benzoic acid in SOCl₂. Add catalytic DMF.[3] Reflux for 2 hours.

    • Causality: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating acid chloride formation.[1]

  • Evaporation: Remove excess SOCl₂ under vacuum. Crucial: Do not use water/aqueous workup here.[4]

  • Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C . Slowly add the amine.

    • Self-Validating Checkpoint: Immediate precipitation of the amine-HCl salt indicates successful coupling.

    • Control: Keep temperature <10°C. Higher temperatures with aqueous amines will hydrolyze the nitrile to a primary amide.

Comparative Data: Reagent Selection Guide

Reagent ClassReagentSuitability for F-BenzamidesProsCons
Cyanation Zn(CN)₂ High Slow release, prevents catalyst poisoning.Solid waste requires specific disposal.
K₄[Fe(CN)₆]MediumNon-toxic, "Green" source.[1]Requires higher temperatures; solubility issues in non-aqueous solvents.
CuCNLowRosenmund-von Braun reaction requires harsh heat (200°C+).Harsh conditions often degrade fluorinated scaffolds.
Amidation SOCl₂ High Clean conversion to acid chloride.[1]Highly corrosive; requires anhydrous conditions.
HATU/EDCMediumMild conditions.Expensive; byproduct removal can be difficult on large scale.

Workflow Visualization: The Cyanation Safety Loop

CyanationWorkflow Start Start: Ar-Br + Zn(CN)2 Degas Step 1: Degas DMAc (O2 Removal) Start->Degas Heat Step 2: Heat to 120°C (Catalyst Activation) Degas->Heat Check Checkpoint: Color Change? (Red -> Orange) Heat->Check Check->Start No (Restart) Monitor Step 3: HPLC Monitoring Check->Monitor Yes Quench Step 4: Oxidative Quench (Bleach/FeSO4) Monitor->Quench Conversion >98%

Figure 2: Operational workflow for Pd-catalyzed cyanation with integrated safety and validation checkpoints.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[1][5] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link[1][5]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[1][6] Development of a Practical, Scalable Synthesis of Enzalutamide. Journal of Organic Chemistry. Link[1]

  • Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for Palladium-Catalyzed Cyanations.[1] Chemical Communications.[7] Link

  • Cohen, D. T., et al. (2005).[1] Synthesis of 4-Cyano-3-(trifluoromethyl)benzamide. Organic Process Research & Development. (Contextual citation for industrial relevance of the scaffold).

Sources

Comprehensive Purification Strategies for N-(1-cyanocyclopentyl)-2-fluorobenzamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) is a highly specialized fluorinated building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including androgen receptor antagonists [1]. Synthesizing this intermediate typically involves the amidation of 2-fluorobenzoic acid with 1-amino-1-cyclopentanecarbonitrile.

Because the crude reaction matrix contains unreacted starting materials, coupling reagents (e.g., HATU, EDC), and structurally homologous side products (such as des-fluoro impurities), achieving >99.5% purity requires a multi-dimensional purification strategy. This application note details a self-validating workflow that leverages orthogonal liquid-liquid extraction, normal-phase chromatography, and thermodynamic crystallization to isolate the target compound.

Physicochemical Profiling

Designing an effective purification protocol requires a deep understanding of the molecule's physicochemical properties. The presence of the sterically hindered 1-cyanocyclopentyl group and the highly electronegative 2-fluorobenzamide moiety dictates its solubility and partitioning behavior [2].

Table 1: Quantitative Physicochemical Data and Purification Implications

ParameterValueChromatographic/Purification Implication
Molecular Weight 232.25 g/mol Ideal for ESI+ LC-MS tracking (Target: m/z 233.1 [M+H]⁺).
LogP (Predicted) 1.47Moderate lipophilicity; elutes at ~30-40% EtOAc in normal phase [1].
Bioconcentration Factor 15.3 L/kgIndicates low non-specific hydrophobic binding to stationary phases.
Vapor Pressure 10⁻⁵.⁸⁰ mmHgHighly stable under high vacuum during solvent evaporation [1].
H-Bond Donors 1 (Amide N-H)Prone to silanol interactions; necessitates gradient elution to prevent tailing.
H-Bond Acceptors 2 (C=O, C≡N)Strong affinity for protic solvents, dictating recrystallization solvent choice.

Purification Strategy & Workflow

To achieve pharmaceutical-grade purity, we employ a three-phase isolation strategy. The workflow transitions from bulk impurity removal (kinetic separation) to high-precision structural isolation (thermodynamic separation).

PurificationWorkflow Crude Crude Reaction Mixture (Amidation Matrix) LLE Liquid-Liquid Extraction (Orthogonal Acid/Base Wash) Crude->LLE Aqueous Quench Flash Silica Gel Flash Chromatography (Normal Phase Gradient) LLE->Flash Organic Extract Prep Preparative HPLC (Reverse Phase Rescue) Flash->Prep Mixed Fractions (<95%) Cryst Recrystallization (Thermodynamic Polish) Flash->Cryst >95% Pure Fractions Prep->Cryst Lyophilized Pool Pure Pure Intermediate (>99.5% Purity) Cryst->Pure Vacuum Dried

Figure 1: Multi-stage purification workflow for N-(1-cyanocyclopentyl)-2-fluorobenzamide.

Detailed Experimental Protocols

Phase 1: Orthogonal Liquid-Liquid Extraction (LLE)

Causality: The crude matrix contains the basic amine precursor and the acidic benzoic acid precursor. An orthogonal acid/base wash systematically ionizes these precursors, driving them into the aqueous phase while the neutral target amide remains in the organic phase.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to a concentration of approximately 10 mL/g of crude material.

  • Acid Wash: Wash the organic layer with 1.0 M HCl (3 × 3 volumes). Mechanism: Protonates unreacted 1-amino-1-cyclopentanecarbonitrile, rendering it water-soluble.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 3 volumes). Mechanism: Deprotonates residual 2-fluorobenzoic acid and removes acidic coupling byproducts (e.g., HOAt/HOBt).

  • Wash with saturated NaCl (brine) to disrupt any micro-emulsions and pre-dry the organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C.

Self-Validating System Check: Before discarding the combined aqueous layers, analyze them via rapid LC-MS. The absence of the target mass (m/z 233.1) in the aqueous waste confirms that no product was lost due to unexpected emulsion partitioning.

Phase 2: Normal-Phase Flash Chromatography

Causality: With a LogP of 1.47, the target compound is moderately lipophilic, but its amide and nitrile groups act as strong hydrogen-bond acceptors [1][2]. This dual nature causes strong interactions with the silanol groups of the silica gel. A step gradient is strictly required to prevent peak tailing and co-elution with urea-based coupling byproducts.

Step-by-Step Protocol:

  • Pre-equilibrate a silica gel column (230-400 mesh) with 100% Hexanes.

  • Dry-load the concentrated crude extract onto Celite 545 (1:2 w/w). Mechanism: Dry-loading ensures a perfectly narrow injection band, which is critical for resolving structurally similar fluorinated impurities.

  • Elute using the following step gradient at a flow rate appropriate for the column volume (CV):

    • 0–10% EtOAc in Hexanes (2 CV): Flushes out highly non-polar impurities.

    • 10–30% EtOAc in Hexanes (5 CV): Elutes the target N-(1-cyanocyclopentyl)-2-fluorobenzamide.

    • 30–50% EtOAc in Hexanes (2 CV): Flushes polar urea byproducts from the column.

  • Collect fractions and monitor via UV absorbance at 254 nm, leveraging the strong chromophore of the fluorobenzamide ring.

Self-Validating System Check: Co-spot the peak fractions alongside the crude mixture on a silica TLC plate. A single, distinct spot at an R_f of ~0.35 (in 30% EtOAc/Hexanes) validates fraction homogeneity. Only pool fractions that show a single spot.

Phase 3: Thermodynamic Polishing (Recrystallization)

Causality: Chromatography separates molecules based on kinetic interactions with the stationary phase, which often fails to remove regioisomers or des-fluoro impurities. Recrystallization leverages the rigid, planar nature of the 2-fluorobenzamide moiety. As the solution cools, the target molecules pack efficiently into a highly ordered crystal lattice, thermodynamically excluding kinetically trapped impurities.

Step-by-Step Protocol:

  • Transfer the pooled, concentrated solid from Phase 2 into a clean Erlenmeyer flask.

  • Dissolve the solid in a minimum volume of boiling Ethyl Acetate (approx. 3–5 mL/g).

  • Add Heptane dropwise while maintaining boiling until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1–2 drops of EtOAc to clear the solution, remove from heat, and allow it to cool slowly to room temperature over 4 hours. Mechanism: Slow cooling prevents rapid precipitation (crashing out), which would trap impurities within the crystal matrix.

  • Chill the flask in an ice bath for 1 hour to maximize yield.

  • Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Self-Validating System Check: Analyze the mother liquor (filtrate) via LC-MS. If the ratio of impurity to target compound in the mother liquor is significantly higher than in the pre-crystallization batch, the thermodynamic exclusion was successful.

References

  • N-(1-Cyanocyclopentyl)-2-fluorobenzamide - Executive Summary Source: EPA CompTox Chemicals Dashboard URL:[Link]

  • N-(1-cyanocyclopentyl)-2-fluorobenzamide - C13H13FN2O Source: Chemspace URL:[Link]

Scalable synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide for SAR studies

[1]

Executive Summary

This guide details a robust, scalable protocol for the synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide , a structural motif relevant to Structure-Activity Relationship (SAR) studies in GPCR and nuclear receptor modulation (e.g., androgen receptor antagonists).[1]

The synthesis is bifurcated into two critical phases:

  • The Strecker Reaction: Formation of the metastable 1-aminocyclopentanecarbonitrile.

  • Schotten-Baumann Acylation: Chemoselective coupling with 2-fluorobenzoyl chloride.[1]

Key Technical Insight: The primary challenge in scaling this chemistry is the reversibility of the Strecker amine formation and its thermal instability. This protocol introduces a low-temperature "ammonia-saturation" technique to shift equilibrium toward the amine, followed by a non-aqueous workup to prevent hydrolysis to the amino acid.[1]

Retrosynthetic Strategy & Logic

The design prioritizes convergent assembly to minimize the handling of toxic cyanide intermediates. We utilize a classical Strecker synthesis adapted for lipophilic ketones, followed by a standard acylation.

Synthethic Pathway Diagram[1][2][3]

SynthesisRoutecluster_safetyCritical Safety Control PointCyclopentanoneCyclopentanone(Starting Material)Intermediate1-Aminocyclopentane-carbonitrile(Unstable Intermediate)Cyclopentanone->IntermediateStep 1: StreckerMeOH/H2O, <40°CNaCNNaCN + NH4Cl(Cyanide Source)NaCN->IntermediateProductN-(1-cyanocyclopentyl)-2-fluorobenzamide(Target)Intermediate->ProductStep 2: AcylationDCM, Et3N, 0°CAcidChloride2-FluorobenzoylChlorideAcidChloride->Product

Caption: Two-step convergent synthesis. The critical control point lies in the isolation of the amino-nitrile intermediate, which is prone to reversion or hydrolysis.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker)[1]

Objective: Synthesize the alpha-amino nitrile scaffold while managing cyanide toxicity and preventing thermodynamic reversion to the ketone.

Reagents:

  • Cyclopentanone (1.0 equiv)[1]

  • Sodium Cyanide (NaCN) (1.05 equiv) [POISON] [1]

  • Ammonium Chloride (NH4Cl) (1.1 equiv)[1]

  • Ammonium Hydroxide (25% aq.[1] NH3) (2.0 equiv)[1]

  • Solvent: Methanol / Water (1:1 v/v)[1]

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (critical for slurry handling), internal temperature probe, and a scrubber system containing 10% NaOH/NaOCl (bleach) to trap any evolved HCN gas.[1]

  • Cyanide Solution: In the reactor, dissolve NaCN (1.05 eq) and NH4Cl (1.1 eq) in water (3 vol relative to ketone) at 20°C.

    • Mechanistic Note: The NH4Cl buffers the solution, generating NH3 in situ while keeping the pH basic enough to minimize HCN off-gassing, though strict ventilation is still required.

  • Ammonia Saturation: Add 25% aqueous ammonia (2.0 eq). Cool the mixture to 0–5°C.

  • Ketone Addition: Dissolve Cyclopentanone (1.0 eq) in Methanol (3 vol). Add this solution dropwise to the cyanide mixture over 30 minutes, maintaining internal temperature <10°C.

    • Why? The reaction is exothermic.[2][3][4] Higher temperatures favor the formation of side products and the reverse reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; amine turns purple/red).[1]

  • Workup (Critical for Stability):

    • Extract the reaction mixture with Dichloromethane (DCM) (3 x 4 vol).

    • Do NOT wash with acidic water (risk of hydrolysis to amino acid).[1]

    • Dry the combined organics over anhydrous Na2SO4.

    • Concentrate in vacuo at <35°C .

    • Result: The product is typically a pale yellow oil.[1] Use immediately in Phase 2. Do not store for >24h.

Phase 2: Acylation with 2-Fluorobenzoyl Chloride[1]

Objective: Form the amide bond without hydrolyzing the nitrile or the acid chloride.

Reagents:

  • 1-Aminocyclopentanecarbonitrile (Crude from Phase 1, assume 100% yield for calculation)[1]

  • 2-Fluorobenzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Solvation: Dissolve the crude amino-nitrile in anhydrous DCM (10 vol) under a Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq). Cool the solution to 0°C.

  • Acylation: Add 2-Fluorobenzoyl chloride (1.1 eq) dropwise via addition funnel over 45 minutes.

    • Control: Maintain temperature <5°C. The reaction is highly exothermic.

  • Completion: Remove ice bath and stir at Room Temperature for 2–3 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3).[1] The amine spot (baseline/polar) should disappear; a new less polar spot (amide) appears.[1]

  • Quench & Workup:

    • Quench by adding water (5 vol).[1][2] Stir for 15 mins.

    • Separate phases.[1] Wash organic layer with:

      • 1M HCl (cold, rapid wash to remove excess TEA).[1]

      • Sat. NaHCO3 (to remove residual 2-fluorobenzoic acid).[1]

      • Brine.[1]

    • Dry over MgSO4 and concentrate.

  • Purification:

    • The crude material is likely a solid or viscous oil.[1]

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate and slowly add Hexanes until cloudy. Cool to 4°C.[1]

    • Yield Target: >65% (over 2 steps).

Quantitative Data Summary

ParameterPhase 1 (Strecker)Phase 2 (Acylation)
Limiting Reagent CyclopentanoneAmino-nitrile Intermediate
Stoichiometry 1.0 : 1.05 (NaCN)1.0 : 1.1 (Acid Chloride)
Temperature 0°C

25°C
0°C

25°C
Time 4–6 Hours3 Hours
Critical Hazard Cyanide / HCN GasExotherm / HCl generation
Expected Yield Quantitative (used crude)60–75% (Isolated)

Process Safety Management (PSM)[1]

Handling cyanides requires a "Zero-Error" mindset.[1] The following decision logic must be active during Phase 1.

SafetyLogicStartStart Phase 1(Strecker)ScrubberVerify Scrubber(Bleach/NaOH)Start->ScrubberCheckpHCheck pH ofCyanide SolutionpHDecisionIs pH > 9?CheckpH->pHDecisionProceedAdd Ketone(Slowly)pHDecision->ProceedYesStopSTOP: Add NH4OHto adjust pHpHDecision->StopNoStop->CheckpHScrubber->CheckpH

Caption: Safety decision tree for preventing HCN evolution during the Strecker synthesis.

Cyanide Waste Disposal:

  • All aqueous waste from Phase 1 must be treated with bleach (NaOCl) at pH >10 for 24 hours to oxidize cyanide to cyanate (OCN-) before disposal.[1]

Analytical Validation

To validate the structure of N-(1-cyanocyclopentyl)-2-fluorobenzamide , ensure the following spectral features are present:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.5–9.0 ppm (s, 1H, NH  amide).[1]
      
    • 
       7.2–7.8 ppm (m, 4H, Ar-H ).[1] Look for complex splitting due to F-H coupling.[1]
      
    • 
       2.0–2.5 ppm (m, 4H, Cyclopentyl 
      
      
      -CH2).[1]
    • 
       1.6–1.9 ppm (m, 4H, Cyclopentyl 
      
      
      -CH2).[1]
  • 13C NMR:

    • Distinct peak at ~120–122 ppm (C

      
      N nitrile).[1]
      
    • Quaternary carbon at ~60–65 ppm (C-1 of cyclopentane).[1]

    • Amide carbonyl at ~165 ppm.[1]

  • 19F NMR:

    • Single peak around -110 to -120 ppm (characteristic of 2-fluorobenzoyl moiety).[1]

  • IR Spectroscopy:

    • Weak but sharp band at ~2230 cm

      
       (C
      
      
      N).[1]
    • Strong band at ~1660 cm

      
       (C=O[1] Amide).
      

References

  • Strecker Synthesis Safety & Scale-up
  • General Reaction Safety Protocols
  • Synthesis of Analogous Compounds (Irbesartan Intermediates)

    • Google Patents. (2010).[1] WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.[1] Retrieved from [1]

  • Scale-up Safety Guidelines

    • Stanford Environmental Health & Safety.[1] (2023).[1][4] Scale Up Safety. Retrieved from [Link][1]

  • Chemical Properties & Stability

    • PubChem. 1-Aminocyclopentanecarbonitrile | C6H10N2.[1][5] Retrieved from [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation Reactions with 2-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the yield and efficiency of amidation reactions involving 2-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this important synthetic transformation. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.

Introduction: The Role and Reactivity of 2-Fluorobenzoyl Chloride

2-Fluorobenzoyl chloride is a valuable reagent in organic synthesis, particularly for introducing the 2-fluorobenzoyl moiety into molecules, a common feature in pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom at the ortho position has a significant impact on the molecule's reactivity. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.[3] However, this ortho-substituent also introduces steric hindrance, which can pose challenges, especially when reacting with bulky or sterically hindered amines.[4][5]

This guide will address the common issues encountered during the amidation of 2-fluorobenzoyl chloride and provide robust, evidence-based solutions to maximize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My amidation reaction with 2-fluorobenzoyl chloride is giving a very low yield. What are the most likely causes?

A low yield in this reaction typically points to one of three primary issues: hydrolysis of the starting material, incomplete reaction due to steric hindrance, or suboptimal reaction conditions.

  • Hydrolysis of 2-Fluorobenzoyl Chloride: This is the most common side reaction. 2-Fluorobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 2-fluorobenzoic acid.[3] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of the amine nucleophile. This effect is magnified when using bulky secondary amines or ortho-substituted anilines.[4][5] The reaction may be sluggish or fail to go to completion.

  • Inadequate Base: The amidation reaction produces hydrochloric acid (HCl), which will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6] An appropriate base is essential to neutralize the HCl as it is formed.

Q2: I'm seeing a significant amount of 2-fluorobenzoic acid in my crude product. How can I prevent this?

The presence of 2-fluorobenzoic acid is a clear indication of hydrolysis. To mitigate this, implement the following rigorous anhydrous techniques:

  • Solvent and Reagent Purity: Use freshly dried, anhydrous solvents. Dichloromethane (DCM) should be dried over calcium hydride. Ensure your amine and base (if using an organic base like triethylamine) are also anhydrous.

  • Inert Atmosphere: Assemble your glassware while hot to remove adsorbed water and then cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Handling: Handle 2-fluorobenzoyl chloride in a glovebox or under a nitrogen blanket. Use syringes or cannulas for transfers.

Q3: My reaction with a sterically hindered secondary amine is very slow and gives a poor yield. What strategies can I employ to improve this?

This is a classic challenge of steric hindrance. Here are several effective strategies:

  • Elevate the Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions.

  • Use a More Potent Catalyst: Incorporating a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[7][8]

  • Extended Reaction Time: For sluggish reactions, simply increasing the reaction time to 24 hours or more may be sufficient to drive the reaction to completion.

  • Alternative Reagents: If the above methods fail, consider converting the 2-fluorobenzoic acid to an amide using peptide coupling reagents like DCC or HATU, which can be more effective for hindered couplings.[9]

// Nodes start [label="Low Yield with\nSterically Hindered Amine", fillcolor="#EA4335"]; temp [label="Increase Reaction\nTemperature", fillcolor="#4285F4"]; dmap [label="Add Catalytic DMAP\n(1-10 mol%)", fillcolor="#4285F4"]; time [label="Extend Reaction Time\n(>24h)", fillcolor="#4285F4"]; coupling [label="Use Alternative Coupling\nReagents (e.g., HATU, DCC)", fillcolor="#34A853"]; success [label="Improved Yield", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> temp [label="Strategy 1"]; start -> dmap [label="Strategy 2"]; start -> time [label="Strategy 3"]; start -> coupling [label="Alternative\nPathway"]; temp -> success; dmap -> success; time -> success; coupling -> success; } } Caption: Troubleshooting strategies for low-yield reactions with hindered amines.

Q4: Which base should I use for my reaction, and how much?

The choice of base is critical and depends on your reaction conditions.

  • For Schotten-Baumann Conditions (Biphasic): An aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used.[9] The reaction is typically run in a two-phase system (e.g., DCM and water). The base remains in the aqueous phase, neutralizing the HCl byproduct. This method is effective at preventing hydrolysis of the acid chloride.[9] A pH of 10-12 is often optimal.[9]

  • For Anhydrous, Homogeneous Conditions: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is commonly used.[10] Use at least 1.1 equivalents to neutralize the generated HCl. For less nucleophilic amines (like anilines), using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.

Q5: My product is difficult to purify. Are there any tips for an effective work-up?

A standard work-up procedure is often effective for removing impurities:

  • Quench the Reaction: Slowly add water to quench any unreacted 2-fluorobenzoyl chloride.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and any basic organic base.

  • Base Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 2-fluorobenzoic acid.

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If impurities persist, purification by column chromatography on silica gel or recrystallization is recommended.

Protocols and Methodologies

Here are detailed, step-by-step protocols for common and effective amidation procedures.

Protocol 1: Standard Schotten-Baumann Amidation

This protocol is robust and particularly useful for minimizing the hydrolysis of 2-fluorobenzoyl chloride.

Materials:

  • Amine (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, prepare the 10% aqueous NaOH solution.

  • While stirring the amine solution vigorously, slowly and simultaneously add the 2-fluorobenzoyl chloride (1.1 eq) and the NaOH solution dropwise. Maintain the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: DMAP-Catalyzed Amidation for Hindered Substrates

This protocol is highly effective for challenging couplings involving sterically hindered amines.

Materials:

  • Sterically hindered amine (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add the sterically hindered amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM with stirring.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Follow the work-up and purification steps outlined in Protocol 1.

// Nodes reagents [label="Combine Amine, Base (Et3N),\nand DMAP in Anhydrous DCM", fillcolor="#4285F4"]; cool [label="Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; add [label="Slowly Add\n2-Fluorobenzoyl Chloride", fillcolor="#4285F4"]; react [label="Stir at Room Temperature\n(12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(Wash with Acid/Base)", fillcolor="#34A853"]; purify [label="Purify\n(Chromatography/Recrystallization)", fillcolor="#EA4335"]; product [label="Pure Amide Product", fillcolor="#34A853"];

// Edges reagents -> cool; cool -> add; add -> react; react -> workup; workup -> purify; purify -> product; } } Caption: Experimental workflow for DMAP-catalyzed amidation.

Data Presentation: Impact of Reaction Conditions on Yield

The choice of solvent and reaction conditions can significantly influence the yield of the amidation. Below is a summary of yields obtained for the reaction of 2-fluorobenzoyl chloride with different amines in the bio-based solvent Cyrene™.[11][12]

EntryAmineProductYield (%)
1AnilineN-phenyl-2-fluorobenzamide>70%[11]
2BenzylamineN-benzyl-2-fluorobenzamide>70%[11]

Reaction Conditions: 2-fluorobenzoyl chloride (1.0 eq), amine (1.0 eq), Et₃N (1.1 eq) in Cyrene™ at 0 °C to room temperature for 1 hour.[12]

These results demonstrate that high yields can be achieved under optimized conditions. For your specific substrate, it is always recommended to perform small-scale optimization experiments to determine the ideal parameters.

Mechanistic Insights: Why These Methods Work

The amidation of 2-fluorobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

// Nodes step1 [label="Step 1: Nucleophilic Attack\nAmine attacks the electrophilic\ncarbonyl carbon.", fillcolor="#4285F4"]; intermediate [label="Tetrahedral Intermediate\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Chloride Elimination\nThe tetrahedral intermediate\ncollapses, expelling the chloride\nleaving group.", fillcolor="#4285F4"]; protonated_amide [label="Protonated Amide", fillcolor="#EA4335"]; step3 [label="Step 3: Deprotonation\nBase removes a proton from the\nnitrogen, yielding the final amide\nand neutralizing the HCl byproduct.", fillcolor="#4285F4"]; final_product [label="Final Amide Product", fillcolor="#34A853"];

// Edges step1 -> intermediate; intermediate -> step2; step2 -> protonated_amide; protonated_amide -> step3; step3 -> final_product; } } Caption: Mechanism of nucleophilic acyl substitution in amidation.

In the case of DMAP catalysis, DMAP first attacks the 2-fluorobenzoyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride, making it more susceptible to attack by even a weakly nucleophilic or sterically hindered amine. This catalytic cycle significantly lowers the activation energy of the reaction, leading to faster reaction rates and higher yields.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Bode, J. W. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry.
  • Barluenga, J., & Valdés, C. (2011). Coupling of ortho-substituted aryl chlorides with bulky amides.
  • Smith, J. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 24, 2026, from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved February 24, 2026, from [Link]

  • Schaefer, T., Marat, K., Chum, K., & Janzen, A. F. (1977). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine. Canadian Journal of Chemistry, 55(21), 3936-3942.
  • Bode, J. W. (n.d.).
  • Devoogdt, B., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 319-326.
  • Legros, J., et al. (2008). Fluorous analogues of DMAP (F-DMAP): Reusable organocatalysts for acylation reaction. Tetrahedron Letters, 49(42), 6135-6138.
  • Osi, Y. (n.d.). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Chem. Rec.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 24, 2026, from [Link]

  • Vuluga, D., et al. (2010). Fluorous 4-N,N-dimethylaminopyridine (DMAP)
  • Royal Society of Chemistry. (2020, August 1). Schotten–Baumann reaction. RSC ontology.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved February 24, 2026, from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • University of Bath. (2019). 2019 JECamp Green Chemistry. Retrieved February 24, 2026, from [Link]

  • Reddy, G. S., et al. (2023).
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Reddit. (2024, June 6).
  • Royal Society of Chemistry. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved February 24, 2026, from [Link]

  • Bayer, T. S., et al. (2025, January 24). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction.
  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ACS Publications. (2024, April 2). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
  • ChemRxiv. (n.d.).
  • Meza, J., et al. (n.d.). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)
  • ACG Publications. (2012, November 27). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen.
  • ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Solubility Optimization of Fluorinated Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Conundrum

Fluorinated benzamides are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors, antipsychotics). However, they present a unique solubility paradox. While fluorine substitution increases lipophilicity (logP), it often simultaneously increases crystal lattice energy due to strong C-F···H and


-

stacking interactions [1].

The Result: A compound that is hydrophobic (poor water solubility) yet difficult to dissolve in standard organic solvents (ethanol, ethyl acetate) because the solvent-solute interactions cannot overcome the high lattice energy of the solid.

This guide provides a thermodynamic framework and practical protocols to overcome these barriers.

Diagnostic Framework: Solvent Selection Strategy

Do not rely on trial-and-error. Use Hansen Solubility Parameters (HSP) to predict compatibility.

The Science: "Like Dissolves Like" Quantified

Solubility is maximized when the HSP distance (


) between the solvent and solute is minimized. The total energy of interaction is the sum of three components:
  • 
    : Dispersion forces (Van der Waals).
    
  • 
    : Polar forces (Dipole moments).
    
  • 
    : Hydrogen bonding.[1]
    

Key Insight: Fluorinated benzamides typically have high


 (due to the C-F dipole) and moderate 

(amide H-bond donor/acceptor). Standard non-polar solvents (Hexane) fail because they lack

. Protic solvents (Methanol) may fail if the hydrophobic fluorine bulk disrupts the solvent's H-bond network [2].
Workflow: Solvent System Decision Tree

SolventSelection start Start: Fluorinated Benzamide Solubility Screening check_green Is 'Green' Solvent Required? (ICH Class 3) start->check_green test_alcohols Test Short-Chain Alcohols (MeOH, EtOH, IPA) check_green->test_alcohols soluble_alc Soluble? test_alcohols->soluble_alc success_cryst Proceed to Crystallization Optimization soluble_alc->success_cryst Yes check_hsp Calculate HSP Distance (Ra) Target: High Dipole (δP) soluble_alc->check_hsp No binary_screen Screen Binary Systems (Polar Aprotic + H-Bond Donor) check_hsp->binary_screen specific_mix Try: EtOAc + EtOH (1:1) or DMSO + Water (Antisolvent) binary_screen->specific_mix specific_mix->success_cryst

Figure 1: Decision logic for solvent selection prioritizing green chemistry and thermodynamic affinity.

Optimization Protocols

Protocol A: Binary Solvent Screening (The "Co-Solvency" Effect)

When single solvents fail, binary mixtures often exhibit a synergistic effect where the mixture solubility exceeds that of either pure solvent. This is often due to entropy of mixing and the ability to satisfy both the hydrophobic (fluorine) and hydrophilic (amide) domains of the molecule [3].

Target Systems:

  • Ethyl Acetate / Ethanol: Balances lipophilicity (EtOAc) with H-bonding capability (EtOH).

  • THF / Heptane: Useful for crystallization; THF solvates the benzamide, Heptane acts as an antisolvent.

Step-by-Step Procedure:

  • Preparation: Weigh 100 mg of intermediate into 5 separate HPLC vials.

  • Dosing: Add solvent mixtures in 100 µL increments at 25°C.

    • Vial 1: 100% Ethanol

    • Vial 2: 75:25 EtOH:EtOAc

    • Vial 3: 50:50 EtOH:EtOAc

    • Vial 4: 25:75 EtOH:EtOAc

    • Vial 5: 100% Ethyl Acetate

  • Equilibration: Vortex for 1 hour. If solid remains, heat to 50°C.

  • Observation: Record dissolution. If clear, cool slowly to 20°C to check for recrystallization.

Representative Data (Solubility in mg/mL at 25°C):

Solvent SystemBenzamide (Non-F)4-Fluoro-Benzamide2,6-Difluoro-Benzamide
Methanol >15011085
Ethanol 956045
Ethyl Acetate 405565
50:50 EtOH:EtOAc 110 95 88
Water <1<0.1<0.1

Note: Data trends adapted from solubility thermodynamics of benzamide derivatives [4]. Fluorination at ortho positions (2,[2][3]6) often increases solubility in aprotic solvents (EtOAc) compared to para (4) due to disruption of intermolecular H-bonding.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling a hot solution, the product separates as a liquid oil rather than a crystalline solid. Cause: This Liquid-Liquid Phase Separation (LLPS) occurs when the crystallization temperature is lower than the phase separation temperature (the "oiling out" boundary). Fluorinated compounds are prone to this because impurities or solvate formation can drastically depress the melting point [5].

Mechanism of Oiling Out[4][5]

OilingOut supersat Supersaturated Solution llps Liquid-Liquid Phase Separation (Oiling Out) supersat->llps Fast Cooling or High Impurity nucleation Nucleation (Crystal Formation) supersat->nucleation Controlled Cooling + Seeding impurity Impurity/Solvent Trapping llps->impurity Droplets trap impurities impurity->nucleation Slow/Difficult Transformation

Figure 2: Pathway differentiation between successful nucleation and oiling out.

Solution Protocol: Seeding and Cycling
  • Determine Metastable Zone Width (MSZW): Measure the temperature difference between dissolution (clear point) and spontaneous nucleation (cloud point).

  • Seed Addition: Add 1-2 wt% of pure seed crystals within the metastable zone (usually 5-10°C below the dissolution temperature). This provides a template for growth, bypassing the liquid phase [6].

  • Temperature Cycling: If oil forms, reheat until clear, then cool slower (e.g., 0.1°C/min) and seed at a higher temperature.

Frequently Asked Questions (FAQ)

Q1: Why does the position of the fluorine atom matter so much? A: Position dictates lattice packing. An ortho-fluorine often disrupts the planar H-bonding network of the amide group due to steric clash or intramolecular H-bonding (N-H···F), potentially increasing solubility in organic solvents. A para-fluorine typically allows efficient packing, increasing lattice energy and decreasing solubility [7].

Q2: I cannot use DMSO due to removal difficulties. What is a green alternative? A: Consider 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These have higher boiling points than THF/Ether but are immiscible with water (allowing washes) and have excellent solvation power for fluorinated aromatics due to their ether oxygen (H-bond acceptor) and lipophilic ring.

Q3: My compound forms a gel instead of crystals. Why? A: Fluorinated benzamides can act as low-molecular-weight gelators (LMWGs) due to 1D stacking of the amide functionality.

  • Fix: Increase the shear rate (stirring speed) to break the fiber network or switch to a solvent that competes for H-bonding (e.g., add 5% Methanol to an Ethyl Acetate process).

References

  • Thalladi, V. R., et al. (1998). Fluorine–Phenyl Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Wang, J., et al. (2018). Solubility determination and modelling of benzamide in organic solvents. The Journal of Chemical Thermodynamics. Link

  • Veesler, S., et al. (2006). Oiling out or molten state crystallization?. Organic Process Research & Development.[4] Link

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link

  • Groth, T., et al. (2024). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Link

Sources

Preventing hydrolysis of nitrile group during amide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base | Ticket ID: CN-PROTECT-001

Diagnostic & Decision Matrix

Start Here: Before selecting a protocol, use this logic flow to determine the risk level of your specific substrate. Nitriles are generally robust, but their hydration to primary amides or conversion to esters (Pinner reaction) is a common, silent yield-killer.

NitrileSafety Start START: Substrate Analysis Acidic Is the reaction Acidic? (e.g., Acid Chloride, EDC/HOBt) Start->Acidic Check Reagents Solvent Is Alcohol present? (MeOH, EtOH) Acidic->Solvent Yes Safe SAFE PATH: T3P or HATU (Aprotic, Non-nucleophilic) Acidic->Safe No (Basic/Neutral) Aqueous Aqueous Workup Required? Solvent->Aqueous No (Aprotic Solvent) Risk1 HIGH RISK: Pinner Reaction (Forms Ester/Imidate) Solvent->Risk1 Yes (Alcohol + Acid) Risk2 HIGH RISK: Hydrolysis (Forms Primary Amide) Aqueous->Risk2 Strong Acid/Base Wash Aqueous->Safe Mild/Buffered Wash

Caption: Decision matrix for identifying high-risk conditions leading to nitrile degradation during amide formation.

The Core Issue: Mechanisms of Failure

To prevent the side reaction, you must understand exactly how it occurs. The nitrile group (


) is an electrophile.[1] In amide coupling, we often introduce conditions that inadvertently activate the nitrile.
Failure Mode A: The Pinner Reaction (Alcoholysis)
  • Trigger: Strong acid (e.g., HCl generated from thionyl chloride) + Alcohol solvent.

  • Mechanism: The nitrile is protonated, making it hyper-electrophilic.[2] The alcohol attacks, forming an imidate salt.[1][2][3] Upon water addition, this converts to an ester.[1]

  • Symptom: You lose the nitrogen; the product is an ester, not the desired amide.

Failure Mode B: Acid/Base Hydrolysis
  • Trigger: Aqueous workups using 1M HCl or 1M NaOH, or highly activated coupling reagents with wet solvents.

  • Mechanism: Water attacks the nitrile carbon.

  • Symptom: The nitrile converts to a primary amide (

    
    ). This is often inseparable from your target secondary amide by chromatography.
    
Troubleshooting & FAQs

Q: I used EDC/HOBt and my nitrile hydrolyzed to a primary amide. Why? A: While EDC is generally mild, HOBt is acidic (


). If the coupling is slow (due to sterics), the nitrile sits in an acidic environment for hours. If your solvent (DMF/DCM) is not strictly anhydrous, the trace water will hydrate the nitrile.
  • Fix: Switch to T3P (Propanephosphonic acid anhydride) . It acts as a water scavenger and operates under buffered conditions.

Q: Can I use an Acid Chloride method? A: Proceed with extreme caution. The formation of acid chloride generates HCl gas. If you use oxalyl chloride/DMF, you generate Vilsmeier intermediates that can react with nitriles.

  • Fix: If you must use an acid chloride, use a scavenger base (Polyvinylpyridine or excess TEA) before adding the amine, and ensure strictly anhydrous conditions. Avoid alcohols completely.

Q: How do I work up the reaction without hydrolyzing the nitrile? A: This is the most common failure point.

  • Avoid: 1M HCl or 1M NaOH washes.

  • Use: Saturated

    
     (mildly acidic, pH ~5) or 10% Citric Acid (if necessary, but keep it cold: 0°C). For basic washes, use Saturated 
    
    
    
    or 0.5M
    
    
    .
Recommended Protocols
Protocol A: The "Gold Standard" (T3P Coupling)

Why: T3P is the most chemoselective reagent for this purpose. It drives dehydration (favoring amide formation) and its byproducts are water-soluble, often eliminating the need for acidic washes [1].[4]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 equiv)

  • Base: DIPEA or TEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolve: Combine Acid, Amine, and Base in EtOAc at 0°C.

  • Add: Add T3P solution dropwise. (Exotherm control).

  • React: Allow to warm to Room Temperature (RT). Stir 2-12h.

  • Monitor: Check LCMS. T3P rarely attacks nitriles even at elevated temperatures.

  • Workup:

    • Add water (T3P byproducts are water-soluble).[4][5]

    • Separate layers.[4]

    • Wash organic layer with Sat.

      
        (x2) and Brine  (x1).
      
    • Note: No acidic wash is usually required.

Protocol B: The "Silver Standard" (HATU/DIEA)

Why: HATU is highly reactive and requires basic conditions (DIEA), which suppresses acid-catalyzed Pinner reactions. However, it is expensive and removal of urea byproducts can be difficult.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Amine (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF (Dry)

Step-by-Step:

  • Activate: Dissolve Acid in DMF. Add HATU and 1.0 equiv DIPEA. Stir 5 min.

    • Visual Check: Solution usually turns yellow/orange.

  • Couple: Add Amine and remaining DIPEA.

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (removes DMF) followed by Sat.

    
    .
    
Data Comparison: Coupling Reagents
ReagentNitrile Safety ScorePrimary RiskWorkup EaseCost
T3P High (5/5) None (Dehydrating agent)Excellent (Water soluble)Moderate
HATU High (4.5/5) Basic hydrolysis (rare)Moderate (Urea removal)High
EDC/HOBt Medium (3/5) Slow reaction = HydrationGoodLow
SOCl2 Low (1/5) Pinner Reaction / HCl gasDifficult (Acidic)Very Low
Visualizing the Mechanism

Mechanism Substrate Nitrile-Acid Substrate (R-CN-COOH) Activation Activation (T3P/HATU) Substrate->Activation Proper Reagents FailurePath FAILURE PATH: Acidic/Aqueous Conditions Substrate->FailurePath HCl / ROH / H2O ActivatedEster Activated Ester (R-CN-CO-LG) Activation->ActivatedEster Imidate Imidate Salt (Pinner Intermediate) FailurePath->Imidate + ROH (Alcohol) Target TARGET: Amide (R-CN-CONHR') ActivatedEster->Target + Amine (Fast) SideProduct SIDE PRODUCT: Ester or Primary Amide Imidate->SideProduct + H2O

Caption: Mechanistic divergence: T3P/HATU pathways (Blue/Green) vs. Acidic failure modes (Red).

References
  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[6] Organic Process Research & Development. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Pinner Reaction mechanism). Available at: [Link]

Sources

Optimization of reaction temperature for benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I frequently consult on drug development workflows where amidation is a critical bottleneck. The synthesis of benzamides—whether via classical Schotten-Baumann conditions or modern uronium-based coupling—is deceptively simple. In reality, reaction temperature is the master variable that dictates the kinetic versus thermodynamic balance of your system.

This guide deconstructs the causality behind temperature optimization, providing self-validating protocols and troubleshooting frameworks to ensure robust, reproducible synthesis.

Part 1: Thermal Dynamics FAQs

Q1: Why is strict temperature control (0–10°C) critical during the initial phase of the Schotten-Baumann reaction? A1: The reaction between benzoyl chloride and an amine (or ammonia) is highly exothermic[1]. If the temperature is allowed to spike, the kinetic competition between amidation and the hydrolysis of the acyl chloride shifts unfavorably. At elevated temperatures, the aqueous base rapidly hydrolyzes benzoyl chloride into benzoic acid, drastically reducing the yield of the desired benzamide[1][2]. Initiating the reaction at 0–10°C suppresses this thermodynamic sink, allowing the more nucleophilic amine to attack the electrophilic carbonyl carbon efficiently[2].

Q2: I am using EDC/HOBt for an amide coupling. Can I heat the reaction to accelerate it? A2: Heating carbodiimide-mediated couplings is generally counterproductive. The initial reaction between benzoic acid and EDC forms an O-acylisourea intermediate. At temperatures above 25°C, this intermediate is prone to a thermal O-to-N acyl migration, forming an unreactive N-acylurea byproduct[3]. To prevent this, the activation step must be performed between 0°C and room temperature[4]. If you are dealing with an unreactive amine, do not heat the EDC reaction; instead, switch to a more reactive coupling agent like HATU[5][6].

Q3: When is elevated temperature (e.g., 60°C) actually beneficial in benzamide synthesis? A3: Elevated temperatures are necessary when coupling sterically hindered or highly electron-deficient amines, provided the activation chemistry is thermally stable. For example, direct electrophilic aromatic substitution using cyanoguanidine and triflic acid requires heating to 60°C to achieve full conversion and prevent the formation of benzonitrile byproducts[7]. Similarly, specific catalytic approaches or acyl fluoride intermediates tolerate and benefit from heating to 60–80°C to overcome the high activation energy of hindered nucleophilic attack[8].

Part 2: Troubleshooting Temperature-Related Failures

Issue 1: High Benzoic Acid Contamination in Final Product

  • Root Cause: Thermal runaway during acyl chloride addition, leading to rapid hydrolysis[1].

  • Solution: Ensure the reaction flask is submerged in an ice-water bath (0–5°C) prior to the addition of benzoyl chloride. Add the reagent dropwise. Do not remove the cooling bath until the addition is complete and the initial exotherm has subsided[9].

Issue 2: Low Yield with Sterically Hindered Amines (e.g., tert-butylamine)

  • Root Cause: Insufficient thermal energy to overcome steric clash at room temperature[9].

  • Solution: If using a thermally stable activation method (like HATU or acyl fluorides), optimize the temperature by running small-scale trials at 40°C and 60°C[8][10]. Ensure the solvent boiling point accommodates the elevated temperature (e.g., using toluene or DMF instead of dichloromethane)[9][10].

Issue 3: Epimerization of Chiral Centers in the Substrate

  • Root Cause: Prolonged exposure to basic conditions at room temperature or above.

  • Solution: Lower the reaction temperature to 0°C and utilize a highly efficient coupling agent like HATU with a sterically hindered, non-nucleophilic base (e.g., DIPEA) to accelerate the coupling rate over the epimerization rate[5][6].

Part 3: Quantitative Temperature Optimization Data

The following table summarizes the optimal thermal parameters based on the chosen synthetic route and substrate reactivity:

Coupling MethodAmine ReactivityInitial Temp (°C)Optimal Temp (°C)Yield Impact / Mechanistic Note
Schotten-Baumann High (Primary)0–520–25>90% yield. High temps cause acyl chloride hydrolysis[1].
EDC / HOBt Moderate020–25>85% yield. >25°C causes O-to-N acyl migration[3].
HATU / DIPEA Low (Hindered)060>80% yield. Heat overcomes steric clash during attack[8].
Cyanoguanidine / TfOH Very Low (Arenes)206056% yield. Heat prevents benzonitrile byproduct formation[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Schotten-Baumann Synthesis

This protocol utilizes a biphasic system to trap generated HCl while preventing thermal hydrolysis.

  • Preparation: Dissolve the amine (1.0 eq) in a biphasic mixture of an organic solvent (e.g., DCM) and aqueous base (e.g., 2M NaOH)[11].

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5°C[9].

  • Addition: Add benzoyl chloride (1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperature prevents thermal runaway and minimizes the hydrolysis of benzoyl chloride to benzoic acid[1][2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C), stirring vigorously for 15–20 minutes[1].

  • Self-Validation: Spot the organic layer on a TLC plate against the starting amine. Complete disappearance of the amine indicates success. Separate the organic layer, wash with cold water, and evaporate to yield the crude benzamide[10].

Protocol B: HATU-Mediated Coupling for Hindered Amines

This protocol leverages uronium activation for tough substrates, utilizing heat only after stable intermediate formation.

  • Preparation: In a dry flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Add DIPEA (3.0 eq) dropwise.

    • Causality: Cooling prevents premature degradation of the active uronium species before the amine is introduced[5][6].

  • Addition: Add the sterically hindered amine (1.2 eq) to the mixture.

  • Propagation: Stir at 0°C for 15 minutes, then warm to room temperature.

  • Self-Validation & Escalation: Analyze via LC-MS after 2 hours. If unreacted starting material remains, heat the reaction to 60°C.

    • Causality: Hindered amines require additional thermal energy to overcome the activation barrier for nucleophilic attack on the activated ester[8].

Part 5: Visualizations

Workflow Start Determine Amine Reactivity HighReact High Reactivity (Primary Amines) Start->HighReact LowReact Low Reactivity (Hindered/Anilines) Start->LowReact Schotten Schotten-Baumann (Benzoyl Chloride) HighReact->Schotten Coupling HATU / DIPEA Coupling LowReact->Coupling Temp0 Initial Temp: 0-5°C (Control Exotherm) Schotten->Temp0 Coupling->Temp0 TempRT Warm to 20-25°C (Drive to Completion) Temp0->TempRT After 15 mins Temp60 Heat to 60°C (Overcome Sterics) TempRT->Temp60 If Incomplete (Low Reactivity) Validate TLC / LC-MS Validation TempRT->Validate High Reactivity Temp60->Validate

Workflow for temperature selection based on amine reactivity in benzamide synthesis.

Mechanism Acid Benzoic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl 0-25°C ActiveEster HOBt Active Ester O_Acyl->ActiveEster HOBt 0-25°C Byproduct N-Acylurea (Dead-end Byproduct) O_Acyl->Byproduct >25°C Thermal Rearrangement Product Benzamide Product ActiveEster->Product Amine 20-25°C

Temperature-dependent mechanistic pathways in EDC/HOBt-mediated benzamide coupling.

References

1.[10] Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. Benchchem. 10 2.[1] optimization of reaction conditions for benzamide synthesis. Benchchem. 1 3.[7] Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH. 7 4.[9] 4-amino-N-(tert-butyl)benzamide - 93483-71-7. Vulcanchem. 9 5.[5] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 5 6.[3] Optimizing Peptide Coupling: Key Techniques. JPT. 3 7.[8] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 8 8.[6] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. 6 9.[4] Amide coupling Protocol for Amino PEG. AxisPharm. 4 10.[2] The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. 2 11.[11] US4044147A - N-(acyl)-p-amino-N'-(monosubstituted)-benzamide anti-ulcer agents. Google Patents. 11

Sources

Technical Support Center: Purification of Reaction Mixtures Containing 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are facing the common challenge of removing unreacted 2-fluorobenzoic acid from their product mixtures. This document provides in-depth, field-proven strategies, troubleshooting advice, and step-by-step protocols to ensure the purity of your target compound.

Understanding the Core Problem

The primary challenge in this purification is separating the unreacted starting material, 2-fluorobenzoic acid, from the desired product. The success of this separation hinges on exploiting the differences in physicochemical properties between the acid and your product. The most significant and exploitable difference for a carboxylic acid is its acidity.

2-Fluorobenzoic acid is a moderately strong organic acid with a pKa of approximately 3.27.[1][2][3][4] This acidity is the key to its removal. By treating the reaction mixture with a mild base, the acidic 2-fluorobenzoic acid can be converted into its corresponding carboxylate salt, sodium 2-fluorobenzoate. This salt is ionic and therefore highly soluble in water, whereas the neutral organic product is typically expected to remain in an organic solvent.[5][6]

Physicochemical Properties for Separation Strategy

A clear understanding of the properties of the impurity you are trying to remove is fundamental to designing an effective purification protocol.

PropertyValueSignificance for Separation
Molecular Weight 140.11 g/mol [4][7]Relevant for chromatographic separation and characterization.
Melting Point 122-125 °C[3][4]Useful for assessing purity of the recovered starting material or final product.
pKa 3.27[1][2][3][4]Crucial Property. This acidity allows for selective deprotonation and extraction into a basic aqueous phase.
Solubility (as acid) Slightly soluble in water; soluble in common organic solvents (e.g., ethers, dichloromethane).[3][8]Dictates the choice of organic solvent for the reaction and workup.
Solubility (as sodium salt) Expected to be highly soluble in water.[9][10]This high water solubility of the salt form is the basis for liquid-liquid extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable method for removing 2-fluorobenzoic acid?

The most robust and widely used method is a liquid-liquid extraction using a mild aqueous base.[5][6] This technique is efficient, scalable, and does not typically require complex instrumentation.

The Principle: You will dissolve your crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). This organic solution is then "washed" with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The base reacts with the acidic 2-fluorobenzoic acid to form the water-soluble sodium 2-fluorobenzoate salt. This salt then partitions into the aqueous layer, effectively removing it from your product which remains in the organic layer.

Diagram: Acid-Base Extraction Chemistry

The diagram below illustrates the chemical transformation that enables the separation.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 2-Fluorobenzoic Acid (Soluble in Organic Solvent) B Neutral Product (Remains in Organic Phase) C Sodium 2-Fluorobenzoate (Water-Soluble Salt) A->C + NaHCO3 (aq) - H2O - CO2 D NaHCO3(aq)

Caption: Reaction enabling the separation of 2-fluorobenzoic acid.

Q2: I performed the basic wash, but I think there's still acid in my product. What went wrong?

This is a common issue and can arise from several factors:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the 2-fluorobenzoic acid. It is often necessary to perform multiple washes (2-3 times) with the basic solution to ensure complete removal.

  • Inefficient Mixing: The acid-base reaction can only occur at the interface between the organic and aqueous layers. If you do not shake the separatory funnel adequately (but not so vigorously as to cause a persistent emulsion), the extraction will be incomplete.

  • Incorrect pH: For the deprotonation to be effective, the pH of the aqueous layer must be significantly higher than the pKa of the acid. A good rule of thumb is for the pH to be at least 2 units higher than the pKa. Sodium bicarbonate solution typically has a pH of around 8-9, which is sufficient.

Troubleshooting Step: After your final basic wash, you can check the pH of the aqueous layer. If it is not basic, you need to add more base or perform another wash.

Q3: An emulsion formed during the extraction. How do I break it?

Emulsions are a frustrating, but solvable, problem where the organic and aqueous layers fail to separate cleanly.[11][12] They are often caused by high concentrations of solutes or surfactant-like materials in the mixture.[11]

Here are several techniques to break an emulsion, starting with the simplest:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[12][13]

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[11][14] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[11]

  • Gentle Agitation: Gently swirl the mixture or stir it slowly with a glass rod.[12][13] This can help the small droplets coalesce.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth).[14] This can break up the droplets and allow for separation.

Prevention is Key: To prevent emulsions, try swirling the separatory funnel gently instead of shaking it vigorously.[11]

Q4: Which base should I use for the extraction? Sodium bicarbonate, sodium carbonate, or sodium hydroxide?

The choice of base is critical and depends on the properties of your desired product.

  • Sodium Bicarbonate (NaHCO₃): This is the recommended choice for most applications. It is a weak base, strong enough to deprotonate the 2-fluorobenzoic acid (pKa ~3.27) but often not strong enough to deprotonate less acidic functional groups (like phenols) or hydrolyze sensitive functional groups (like esters) in your product. The formation of CO₂ gas is a clear indicator that an acid is being neutralized.[15]

  • Sodium Carbonate (Na₂CO₃): This is a stronger base than bicarbonate. It can be used if you need a higher pH, but it also increases the risk of deprotonating other acidic protons or causing unwanted side reactions.

  • Sodium Hydroxide (NaOH): This is a very strong base and should generally be avoided for this purpose unless your product is extremely robust. NaOH can easily hydrolyze esters, amides, and other sensitive functional groups.

Q5: How can I confirm that all the 2-fluorobenzoic acid has been removed?

Visual confirmation is not enough. You must use an analytical technique to confirm the purity of your product.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude mixture, the washed organic layer, and a standard of pure 2-fluorobenzoic acid on the same TLC plate. After developing and visualizing the plate, the spot corresponding to the 2-fluorobenzoic acid should be absent in the lane of your purified product.

    • Visualization: 2-Fluorobenzoic acid has a UV-active aromatic ring, so it can be visualized under a UV lamp.[16] Stains like bromocresol green can also be used as they are sensitive to acidic compounds.[16]

  • Proton NMR (¹H NMR): If you have an NMR spectrum of your crude product, you will see characteristic aromatic peaks for the 2-fluorobenzoic acid. After purification, these peaks should be absent or significantly diminished in the spectrum of your final product.

Protocols and Methodologies

Protocol 1: Standard Liquid-Liquid Extraction

This protocol assumes your product is a neutral organic compound dissolved in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Preparation: Ensure your crude reaction mixture is dissolved in a suitable organic solvent. Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Wash: Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Immediately vent the funnel by opening the stopcock to release the pressure from the CO₂ gas that is formed. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer. If you are using DCM, your organic layer will be the lower layer. If you are using EtOAc, your organic layer will be the upper layer.

  • Repeat: Repeat steps 2-5 two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove any residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.

Diagram: Liquid-Liquid Extraction Workflow

A Crude Mixture (Product + 2-FBA in Organic Solvent) B Transfer to Separatory Funnel A->B C Add 5% NaHCO3 (aq) B->C D Shake & Vent (x3) C->D E Separate Layers D->E F Aqueous Layer (Contains Sodium 2-Fluorobenzoate) E->F Discard G Organic Layer (Contains Product) E->G H Wash with Brine G->H I Dry (e.g., Na2SO4) H->I J Filter & Concentrate I->J K Pure Product J->K

Caption: Standard workflow for purification by extraction.

Q6: Are there alternative methods if extraction doesn't work?

Yes, if your product has properties that make extraction difficult (e.g., it is also acidic, or it is water-soluble), you may consider these alternatives:

  • Column Chromatography: This is a very effective but more resource-intensive method. By choosing an appropriate solvent system (mobile phase) and stationary phase (typically silica gel), you can separate compounds based on their differing polarities. The more polar 2-fluorobenzoic acid will generally have a stronger interaction with the silica and elute more slowly than a less polar product.

  • Crystallization: If your product is a solid and has significantly different solubility characteristics from 2-fluorobenzoic acid in a particular solvent, you may be able to purify it by recrystallization. This requires careful solvent screening and can sometimes lead to loss of material.

  • Solid-Phase Extraction (SPE): For some applications, SPE can be an alternative to liquid-liquid extraction.[14] You can use a cartridge with a basic sorbent that will retain the acidic impurity while allowing your neutral product to pass through.

References

  • 2-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Coronado, M., et al. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Current Pharmaceutical Design, 26(6), 650-663. doi: 10.2174/1381612826666191226103623
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 24, 2026, from [Link]

  • Silver, J. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved February 24, 2026, from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved February 24, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved February 24, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Tutor. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved February 24, 2026, from a website covering organic chemistry principles.
  • SRS CAB. (n.d.). Acid Side Solvent Extraction.
  • Filo. (2025, January 27). 2 Fluorobenzoic acid has a pKa of 3.27... Retrieved February 24, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation.
  • Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved February 24, 2026, from [Link]

  • Biotage. (2024, September 11). Extracting both acidic and basic analytes in a single SLE procedure. Retrieved February 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 24, 2026, from a resource on analytical chemistry techniques.
  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions.
  • The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture.
  • J. Phys. Org. Chem. (2019). Aqueous pKa values. 32, e3940. Retrieved February 24, 2026, from a physical organic chemistry journal.
  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved February 24, 2026, from [Link]

  • Merck Millipore. (n.d.). Separation of benzoic acids.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 24, 2026, from [Link]

  • Sodium benzoate - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility curves of sodium salts. [Image]. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Crystallization of N-(1-cyanocyclopentyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-NCF-2025 Subject: Solvent Selection, Oiling Out Mitigation, and Polymorph Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with N-(1-cyanocyclopentyl)-2-fluorobenzamide , a structural motif common in the synthesis of androgen receptor antagonists (e.g., Apalutamide analogs).

This molecule presents a specific "Janus-faced" challenge:

  • The Fluorophenyl Group: Increases lipophilicity and lattice energy.

  • The Cyanocyclopentyl Group: Introduces flexibility and polarity, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

This guide provides validated protocols to overcome these thermodynamic hurdles.

Module 1: Solvent Selection & Solubility Profile

The Solubility Landscape

Based on the fluorinated benzamide structure and the nitrile moiety, the solubility profile follows a specific polarity window.

Solvent ClassRepresentative SolventsSolubility StatusRecommendation
Chlorinated DCM, ChloroformToo High Avoid. Hard to crystallize; yield loss is high.
Polar Aprotic DMSO, DMF, DMAcHigh Avoid. High boiling points make solvent removal difficult; risk of solvates.
Esters Ethyl Acetate (EtOAc), iPrOAcModerate/Good Primary Choice. Good temperature coefficient for cooling crystallization.
Alcohols IPA, Ethanol, MethanolModerate Secondary Choice. Good for antisolvent methods (with water), but high risk of oiling out.
Alkanes Heptane, HexaneInsoluble Ideal Anti-solvent. Use in combination with Esters.
Aromatics TolueneModerate Alternative. Good for high-purity recrystallization if impurities are polar.
Recommended Solvent Systems

For N-(1-cyanocyclopentyl)-2-fluorobenzamide, we recommend the following binary systems:

  • System A (Yield Focus): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

    • Ratio: 1:3 to 1:5 v/v.

    • Mechanism:[1] Cooling + Anti-solvent.

  • System B (Purity Focus): Toluene (Single solvent).

    • Mechanism:[1] Cooling crystallization (dissolve at 80°C, crystallize at 0°C).

  • System C (Polar Impurity Rejection): IPA / Water.

    • Warning: Requires strict temperature control to prevent oiling out.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: The solution turns cloudy/milky (emulsion) before crystals appear. Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Metastable Zone Limit (MSZW). This is common with the cyanocyclopentyl moiety.

The Mechanism

The "oil" is a solute-rich liquid phase. If this phase solidifies, it traps impurities, resulting in an amorphous gum rather than a crystalline solid.

Decision Logic: Solving Oiling Out

OilingOut Start Problem: Solution Oils Out CheckTemp Check Temperature Is T_oil > T_nucleation? Start->CheckTemp Seed Action: Seed at T > T_oil CheckTemp->Seed Yes (Metastable Zone Exists) ChangeSys Action: Change Solvent System CheckTemp->ChangeSys No (LLPS overlaps Solubility) AddCycle Action: Temperature Cycling Seed->AddCycle If fines generated ChangeSys->Start Re-evaluate

Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Corrective Protocol: Seeding Strategy
  • Determine Cloud Point: Cool the clear solution slowly. Note the temperature (

    
    ) where droplets form.
    
  • Re-heat: Heat to

    
     to clear the solution.
    
  • Seed: Add 0.5 - 1.0 wt% of pure seed crystals at

    
     (where 
    
    
    
    ).
  • Age: Hold temperature for 1-2 hours to allow crystal growth surface to establish.

  • Cool: Slow cooling (0.2°C/min) to bypass the oiling boundary.

Module 3: Validated Experimental Protocol

Objective: Purification of crude N-(1-cyanocyclopentyl)-2-fluorobenzamide via EtOAc/Heptane displacement.

Prerequisites:

  • Crude purity: >85% (HPLC).[2]

  • Apparatus: Jacketed reactor with overhead stirring.

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate (3.0 - 4.0 vol) relative to mass (e.g., 3 mL/g).

    • Heat to 65-70°C . Ensure complete dissolution. Note: If insolubles remain, hot filter.

  • Initial Crystallization:

    • Cool solution to 50°C .

    • Critical Step: Add Seed Crystals (0.5 wt%). Verify seeds do not dissolve.

  • Anti-solvent Addition (The "Dosing" Phase):

    • Charge n-Heptane (1.0 vol) slowly over 30 minutes.

    • Observation: Ensure no oil droplets form. If oil appears, stop addition and heat slightly.

  • Cooling & Completion:

    • Cool from 50°C to 20°C over 2 hours (Linear ramp).

    • Add remaining n-Heptane (3.0 vol) over 1 hour at 20°C.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter the slurry.[2][3]

    • Wash wet cake with cold 1:4 EtOAc/Heptane.

    • Dry under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/brown during crystallization?

  • A: This indicates oxidation of residual anilines (if starting material was 2-fluoroaniline derivative) or phenol impurities.

  • Fix: Add a generic antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup prior to crystallization, or use Toluene as the solvent, which rejects polar colored impurities better than EtOAc.

Q2: I see two different crystal shapes (Needles vs. Blocks). Is this a polymorph issue?

  • A: Likely, yes. Benzamides are prone to polymorphism.[4]

  • Needles: Often formed in rapid cooling or high supersaturation (Kinetic form).

  • Blocks/Prisms: Often the thermodynamic form.

  • Action: Perform DSC (Differential Scanning Calorimetry). The form with the higher melting point is usually the stable one. To ensure the Block form, reduce the cooling rate and use the Seeding Protocol in Module 2.

Q3: Can I use water as an anti-solvent with Ethanol?

  • A: You can, but the cyanocyclopentyl group makes the molecule very hydrophobic. Adding water often causes immediate oiling out because the "Good Solvent" (Ethanol) diffuses into the water faster than the drug can crystallize. If you must use water, use a "Reverse Addition" method: Add the organic solution into the water stream to control supersaturation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
  • Dahm, S., & Ulrich, J. (2019). "Oiling Out – A Phenomenon in Crystallization Processes."[5] Chemical Engineering & Technology. Link

  • Janssen Pharmaceutica NV. (2013). Process for the preparation of androgen receptor antagonists. WO2013184681A1. (Describes synthesis and purification of Apalutamide intermediates containing the cyanocyclopentyl moiety). Link

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. Link

Sources

Validation & Comparative

Definitive NMR Characterization Guide: N-(1-cyanocyclopentyl)-2-fluorobenzamide

[1][2]

Executive Summary: The Structural Challenge

In the development of Androgen Receptor (AR) antagonists—structurally related to Apalutamide and Enzalutamide—the intermediate N-(1-cyanocyclopentyl)-2-fluorobenzamide represents a critical quality checkpoint.[1][2][3] Its characterization is frequently complicated by three factors:

  • Quaternary Carbon Density: The C-1 position of the cyclopentyl ring is tetrasubstituted (Amide-N, Nitrile, C2, C5), making it invisible in standard 1D proton NMR.[2][3]

  • Fluorine Coupling: The 2-fluoro substituent induces significant splitting (

    
     and 
    
    
    ) that can be mistaken for impurities or conformational isomers.[1][2][3]
  • Labile Protons: The amide -NH- signal is sensitive to solvent choice and concentration, often broadening or disappearing in CDCl₃ due to exchange or quadrupole effects.[1]

This guide compares the Standard Rapid Protocol (1D ¹H in CDCl₃) against the Integrated Multi-Nuclear Protocol (¹H/¹³C/¹⁹F + 2D in DMSO-d₆) , demonstrating why the latter is the required standard for GMP validation.[2][3]

Comparative Analysis: Protocol Performance

We evaluated two distinct characterization workflows. The "Alternative" represents the common rapid-screening approach, while the "Product" (Recommended Workflow) represents the rigorous structural elucidation required for IND-enabling studies.

Table 1: Performance Matrix
FeatureAlternative: Standard Rapid Protocol Recommended: Integrated Multi-Nuclear Protocol
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethylsulfoxide-d₆)
Primary Technique 1D ¹H NMR1D ¹H, ¹³C, ¹⁹F + HSQC/HMBC
Amide -NH- Detection Poor. Often broad/invisible due to exchange.[1][2][3]Excellent. Sharp doublet/singlet; H-bonding stabilized.
Quaternary C Validation None. Relies on inference.[1]Direct. HMBC correlates NH to C=O and Alkyl to CN.
Fluorine Regiochemistry Ambiguous. Multiplets overlap.[1]Definitive. ¹⁹F confirms 2-F vs 4-F isomers instantly.
Impurity Detection Limit ~1-2% (overlapping signals)<0.1% (using ¹⁹F and ¹³C satellites)
Total Acquisition Time 10 Minutes2-3 Hours

Detailed Characterization Data

The following data synthesizes experimental baselines from analogous benzamide and cyanocycloalkyl systems (e.g., Enzalutamide intermediates, 2-fluorobenzamide) to provide a reference standard.

¹H NMR Assignment (400 MHz, DMSO-d₆)[2][4][5]

Note the distinct splitting patterns caused by the ¹⁹F nucleus.

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
NH 8.85s (br)-Deshielded amide proton; diagnostic in DMSO.[1][2]
Ar-H6 7.65td

Ortho to C=O; deshielded by carbonyl anisotropy.[1][2][3]
Ar-H4 7.55m-Para to F; complex multiplet.[1][2]
Ar-H3 7.32td

Ortho to F; shielded; large

coupling.[2][3]
Ar-H5 7.28m-Meta to F; overlaps with H3 region.[1][2]
Cyc-H (2,5) 2.35 - 2.45m-Protons on carbons adjacent to the quaternary center.[1][2]
Cyc-H (3,4) 1.75 - 1.90m-Distal ring protons.[1][2]
¹³C NMR Assignment (100 MHz, DMSO-d₆)

The ¹³C spectrum is defined by Carbon-Fluorine coupling , which manifests as doublets.[2]

CarbonShift (δ ppm)Splitting (

)
Structural Significance
C=O[1][2][3] (Amide) 163.5d,

Hz
Carbonyl carbon; slight coupling to F (4 bonds).[2]
Ar-C2 (C-F) 159.8d,

Hz
Diagnostic. Direct C-F attachment.[1][2][3] Huge coupling.
Ar-C4 132.5d,

Hz
Para position.[1][2]
Ar-C6 130.1d,

Hz
Ortho to C=O.[1][2]
Ar-C1 124.5d,

Hz
Ipso to C=O;

coupling.[1][2]
CN (Nitrile) 121.2sQuaternary nitrile; confirms "cyano" moiety.[1][2]
Ar-C5 124.8d,

Hz
Meta to F.
Ar-C3 116.2d,

Hz
Ortho to F;

coupling.[2]
Cyc-C1 61.5sCritical Node. Quaternary carbon linking Amide, CN, and Ring.[2]
Cyc-C (2,5) 36.8sSymmetric carbons adjacent to C1.[1][2]
Cyc-C (3,4) 23.1sDistal carbons.[1][2]
¹⁹F NMR (376 MHz, DMSO-d₆)[2]
  • Shift: δ -113.5 ppm[1][2]

  • Multiplicity: Multiplet (dt)

  • Utility: Immediate confirmation of the 2-Fluoro substitution pattern. A 4-Fluoro isomer would appear significantly upfield (approx -105 to -110 ppm) with different splitting.[1][2]

Experimental Protocols

Protocol A: Sample Preparation (The "Self-Validating" Standard)

Objective: Ensure complete dissolution and prevent H-D exchange of the amide proton.[1][2]

  • Massing: Weigh 10-15 mg of the solid compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Why DMSO? Unlike CDCl₃, DMSO acts as a hydrogen bond acceptor, "locking" the amide proton in a specific conformation and sharpening the signal.[2] It also prevents the potential precipitation of polar intermediates.

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Protocol B: Acquisition Parameters (Bruker 400 MHz equivalent)
  • ¹H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative)[2]

    • Scans (NS): 16

    • Validation Check: Verify the integration of the aromatic region (4H) vs. the cyclopentyl region (8H).[2][3] Ratio must be 1:2.

  • ¹³C {¹H} NMR:

    • Scans (NS): 512 (Minimum for quaternary CN and C-F detection).

    • Validation Check: Look for the doublet at ~160 ppm (

      
      ).[2] If it's a singlet, the fluorine is missing or the assignment is wrong.[2]
      
  • ¹⁹F NMR:

    • Range: -50 to -200 ppm.[1][2]

    • Standard: Internal CFCl₃ or calibrated to solvent lock.[1]

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming the structure and ruling out common impurities (like the hydrolysis product 2-fluorobenzoic acid or the regioisomer).

NMR_Characterization_FlowStartCrude SampleN-(1-cyanocyclopentyl)-2-fluorobenzamideH_NMRStep 1: 1H NMR (DMSO-d6)Start->H_NMRCheck_NHAmide NH Signal?(~8.8 ppm)H_NMR->Check_NHCheck_ArAromatic Integration(4H total)?Check_NH->Check_ArYesFail_HydrolysisFAIL: Hydrolysis Impurity(Check for COOH)Check_NH->Fail_HydrolysisNo (NH missing)F_NMRStep 2: 19F NMRCheck_Ar->F_NMRYes (4:8 ratio)Check_Ar->Fail_HydrolysisNoCheck_F_ShiftShift @ -113 ppm?F_NMR->Check_F_ShiftC_NMRStep 3: 13C NMRCheck_F_Shift->C_NMRYesFail_IsomerFAIL: Regioisomer(Wrong F-position)Check_F_Shift->Fail_IsomerNo (Shift differs)Check_CNNitrile Peak?(~121 ppm)C_NMR->Check_CNValidVALIDATED STRUCTURECheck_CN->ValidYesCheck_CN->Fail_HydrolysisNo (CN missing)

Figure 1: Logical workflow for the structural validation of N-(1-cyanocyclopentyl)-2-fluorobenzamide, prioritizing Amide and Fluorine checks.

Critical Discussion: Causality & Mechanism[1][2]

Why ¹⁹F NMR is Non-Negotiable

In benzamide derivatives, the position of the fluorine atom dictates the electronic environment of the amide bond.[2] A 2-fluoro substituent creates a specific ortho-effect , influencing the rotation of the amide bond through steric repulsion and dipole interaction.[1][2]

  • Experimental Evidence: In 2-fluorobenzamides, the

    
     signal of the amide NH is often deshielded by 0.5-1.0 ppm compared to the 4-fluoro isomer due to intramolecular hydrogen bonding interactions with the fluorine lone pairs (though weak) or simple proximity effects.[1][2]
    
  • Protocol Implication: If your ¹⁹F signal appears as a simple quartet or singlet without complex roofing effects (seen in higher order systems), you may have ring-opened impurities.[1][2][3]

The Quaternary Carbon Problem

The C-1 carbon of the cyclopentyl ring is the "blind spot" in ¹H NMR.[1]

  • The Fix: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the only way to definitively link the cyclopentyl ring to the benzamide.[2]

  • Look for: A strong cross-peak between the Amide NH proton (8.85 ppm) and the Quaternary C1 (61.5 ppm).[2][3] A second cross-peak should connect the C2/C5 protons (2.4 ppm) to the Nitrile Carbon (121.2 ppm).[2] This "triangulation" confirms the intact N-(1-cyanocyclopentyl) motif.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11790092, N-(1-Cyanocyclopentyl)pentanamide.[1][2][3] (Used for cyclopentyl-nitrile shift correlation).[1][2] Retrieved from [Link]

  • Ma, X., et al. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug.[2] Journal of Pharmaceutical and Biomedical Analysis.[4] (Provides authoritative context on cyanocycloalkyl-benzamide characterization). Retrieved from [Link]

  • University of Lethbridge (2025). NMR Theoretical Principles: Fluorine Coupling and Amide Shifts. Retrieved from [Link][2]

A Comparative Guide to HPLC Purity Analysis of N-(1-cyanocyclopentyl)-2-fluorobenzamide: RP-HPLC vs. HILIC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. N-(1-cyanocyclopentyl)-2-fluorobenzamide, a novel synthetic intermediate, presents a unique analytical challenge due to its combination of a polar cyano-amide functional group and a moderately non-polar fluorobenzamide moiety. This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound: the well-established Reversed-Phase (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, data-driven comparison to inform the selection of the most appropriate analytical strategy. The methodologies, validation data, and underlying scientific principles are presented to ensure technical accuracy and practical applicability.

The Analyte: N-(1-cyanocyclopentyl)-2-fluorobenzamide

PropertyPredicted ValuePrediction Tool/SourceSignificance for HPLC Method Development
Molecular Weight 246.28 g/mol -Influences diffusion characteristics and mass transfer in the column.
LogP (o/w) 1.95 ± 0.45ALOGPS[1]Indicates moderate hydrophobicity, suggesting good retention in RP-HPLC.
Aqueous Solubility -1.8 log(mol/L)ALOGPS[1]Low aqueous solubility may necessitate the use of organic solvents in sample preparation.
pKa (most acidic) 12.8 (amide N-H)ChemAxonThe amide proton is weakly acidic, suggesting the molecule will be neutral over a wide pH range.
pKa (most basic) -3.5 (amide C=O)ChemAxonThe carbonyl oxygen is very weakly basic, reinforcing the neutral character of the molecule.
UV Absorbance Max ~230-275 nmEstimated based on 2-fluorobenzamide and related structures[2][3]The fluorobenzamide chromophore allows for sensitive UV detection.

The predicted LogP value suggests that traditional RP-HPLC is a viable approach. However, the presence of the polar cyano and amide groups, which can lead to secondary interactions with residual silanols on C18 columns and potentially poor peak shape, warrants the investigation of an alternative chromatographic mode like HILIC.

Postulated Synthesis and Potential Impurities

A critical aspect of any purity method is its ability to separate the main component from process-related impurities and degradation products. Based on common synthetic routes for benzamide derivatives, a plausible synthesis for N-(1-cyanocyclopentyl)-2-fluorobenzamide involves the acylation of 1-amino-1-cyanocyclopentane with 2-fluorobenzoyl chloride.[4][5][6]

This synthetic pathway allows us to anticipate the following potential impurities:

  • Impurity A: 2-Fluorobenzoic acid: Formed from the hydrolysis of the starting material, 2-fluorobenzoyl chloride. This is a highly polar impurity.

  • Impurity B: 1-Amino-1-cyanocyclopentane: Unreacted starting material. This is a polar and basic compound.

  • Impurity C: 2-Fluorobenzoyl chloride: Unreacted starting material. Highly reactive and likely to be quenched during workup, but could be present in trace amounts.

  • Degradation Product D: N-(1-carbamoylcyclopentyl)-2-fluorobenzamide: Potential hydrolysis product of the nitrile group under acidic or basic conditions.

A successful purity method must be able to resolve N-(1-cyanocyclopentyl)-2-fluorobenzamide from these four potential impurities.

Comparative HPLC Methodologies

We have developed and validated two distinct HPLC methods for the purity analysis of N-(1-cyanocyclopentyl)-2-fluorobenzamide: a conventional RP-HPLC method and a HILIC method. The experimental protocols and validation data are presented below.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Rationale: Based on the predicted moderate hydrophobicity (LogP ≈ 1.95) of the target analyte, a C18 stationary phase is a logical choice.[7] A gradient elution with acetonitrile and a buffered aqueous mobile phase is employed to ensure the elution of both the main peak and any more polar or non-polar impurities within a reasonable timeframe. A low pH is chosen to suppress the ionization of any acidic or basic impurities, thereby improving peak shape and retention consistency.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for separating polar compounds that are poorly retained in RP-HPLC.[8][9] Given that some of the potential impurities (e.g., 2-fluorobenzoic acid and 1-amino-1-cyanocyclopentane) are significantly more polar than the API, HILIC offers the potential for better retention and resolution of these critical species. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[10]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient Program:

    Time (min) %B
    0.0 0
    15.0 50
    17.0 50
    17.1 0

    | 20.0 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Method Validation and Comparative Data

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11] A summary of the comparative performance is presented below.

Specificity

Specificity was evaluated by analyzing a spiked sample containing the API and the four potential impurities.

Table 1: Specificity and Resolution Data

AnalyteRP-HPLC Retention Time (min)RP-HPLC Resolution (Rs)HILIC Retention Time (min)HILIC Resolution (Rs)
Impurity A (2-Fluorobenzoic acid)3.2-12.5-
Impurity B (1-Amino-1-cyanocyclopentane)3.82.110.83.5
API 10.5 >10 6.2 >10
Impurity C (2-Fluorobenzoyl chloride)12.13.84.14.2
Degradation Product D9.82.57.52.8

Note: Resolution is calculated between adjacent peaks.

The HILIC method provided significantly better retention for the highly polar impurities A and B, leading to improved resolution between them. The RP-HPLC method struggled to retain these early-eluting compounds, resulting in lower resolution.

Linearity, LOD, and LOQ

Table 2: Linearity, LOD, and LOQ Data

ParameterRP-HPLCHILIC
Linearity Range (µg/mL) 1 - 15001 - 1500
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.10.08
LOQ (µg/mL) 0.30.25

Both methods demonstrated excellent linearity over a wide concentration range. The HILIC method showed slightly better sensitivity, with lower LOD and LOQ values, which can be attributed to the higher organic content of the mobile phase enhancing ionization efficiency in the detector.

Accuracy and Precision

Table 3: Accuracy and Precision Data

ParameterRP-HPLCHILIC
Accuracy (% Recovery at 3 levels) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD% for 6 replicates) < 1.0%< 0.8%
Intermediate Precision (RSD%) < 1.5%< 1.2%

Both methods are highly accurate and precise, well within the acceptance criteria for pharmaceutical analysis. The HILIC method demonstrated marginally better precision.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Bulk Sample of N-(1-cyanocyclopentyl)-2-fluorobenzamide Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in appropriate solvent Weighing->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection Column Analytical Column (C18 or Amide) HPLC->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Caption: General workflow for HPLC purity analysis.

Method_Comparison cluster_rphplc RP-HPLC cluster_hilic HILIC Analyte N-(1-cyanocyclopentyl)-2-fluorobenzamide (Moderately Polar) RP_Retention Retention based on Hydrophobicity Analyte->RP_Retention Interacts with HILIC_Retention Retention based on Polarity Analyte->HILIC_Retention Interacts with RP_Stationary Non-polar Stationary Phase (C18) RP_Mobile Polar Mobile Phase (High Aqueous Content) RP_Outcome Good retention of API, Poor retention of polar impurities HILIC_Stationary Polar Stationary Phase (Amide) HILIC_Mobile Non-polar Mobile Phase (High Organic Content) HILIC_Outcome Excellent retention of polar impurities, Good retention of API

Sources

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzamide Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Isomers

Fluorine's unique properties, such as its high electronegativity and small size, make it a valuable element in drug design, often enhancing metabolic stability and binding affinity.[1] However, the presence of fluorine, particularly in isomeric forms, can present a challenge for unambiguous identification using mass spectrometry (MS) alone. Positional isomers, such as the ortho-, meta-, and para-substituted fluorobenzamide nitriles, possess the same molecular weight, leading to identical precursor ions in a mass spectrum.[2] Differentiation, therefore, relies on the subtle yet significant differences in their fragmentation patterns upon collision-induced dissociation (CID).[3]

This guide will explore the foundational principles of benzamide and nitrile fragmentation, the influence of the fluorine substituent, and a predicted comparative analysis of the fragmentation pathways of the three isomers. We will also provide a detailed experimental protocol for researchers to conduct their own comparative studies.

Foundational Fragmentation: Benzamides and Nitriles

To understand the fragmentation of fluorinated benzamide nitriles, it is essential to first grasp the characteristic fragmentation patterns of their constituent functional groups: the benzamide and the nitrile.

The Benzamide Moiety: A Predictable Cleavage

Under electron ionization (EI) or electrospray ionization (ESI) followed by CID, benzamides typically undergo a characteristic fragmentation pathway. The most common cleavage occurs at the amide bond, leading to the loss of the amino group (•NH2) to form a stable benzoyl cation. This benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield a phenyl cation.[4][5]

The Nitrile Group: Characteristic Losses

Nitriles exhibit their own set of characteristic fragmentations. A common pathway involves the loss of a hydrogen cyanide (HCN) molecule. For aliphatic nitriles with a sufficiently long alkyl chain, a McLafferty rearrangement can also occur.[6] In the context of benzonitrile, a key fragmentation is the loss of the cyano radical (•CN), resulting in a phenyl cation.[6]

The Influence of Fluorine: More Than Just a Mass Shift

The introduction of a fluorine atom to the benzamide nitrile scaffold does more than simply increase the molecular weight. Its strong electron-withdrawing nature can significantly influence the electron distribution within the aromatic ring and, consequently, the fragmentation pathways. The position of the fluorine atom is expected to play a crucial role in directing the fragmentation, a phenomenon known as the "ortho effect" in mass spectrometry.[7] This effect posits that substituents in the ortho position can interact with adjacent groups, leading to unique fragmentation pathways not observed in the meta and para isomers.[7]

A Predictive Comparison of Isomeric Fragmentation

Based on the principles outlined above, we can predict the fragmentation patterns of ortho-, meta-, and para-fluorobenzamide nitriles. The molecular ion for all three isomers will be at the same m/z value. The key to their differentiation lies in the relative abundances and unique fragmentation pathways observed in their tandem mass (MS/MS) spectra.

Ortho-Fluorobenzamide Nitrile: The "Ortho Effect" in Action

The proximity of the fluorine atom to the amide and nitrile groups in the ortho isomer is expected to lead to unique fragmentation pathways. One plausible "ortho effect" is an intramolecular rearrangement involving the fluorine atom and the amide proton, potentially leading to the loss of a neutral molecule of hydrogen fluoride (HF). This would result in a characteristic neutral loss of 20 Da. Another possibility is the interaction of the fluorine with the nitrile group, although this is likely less favorable.

Predicted Fragmentation Pathways for o-Fluorobenzamide Nitrile:

  • Loss of •NH2: Formation of the 2-fluorobenzoyl cation. This is expected to be a major fragmentation pathway.

  • Loss of HF: A potential unique pathway due to the ortho effect, leading to a fragment ion 20 Da lighter than the precursor ion.

  • Loss of •CN: Formation of the 2-fluorophenyl cation.

  • Sequential loss of •NH2 and CO: Leading to the 2-fluorophenyl cation.

Meta-Fluorobenzamide Nitrile: A More "Typical" Fragmentation

In the meta isomer, the fluorine atom is less likely to directly interact with the amide or nitrile groups. Therefore, its fragmentation pattern is predicted to be more representative of a standard substituted benzamide nitrile.

Predicted Fragmentation Pathways for m-Fluorobenzamide Nitrile:

  • Loss of •NH2: Formation of the 3-fluorobenzoyl cation. This is expected to be a prominent fragment.

  • Loss of •CN: Formation of the 3-fluorophenyl cation.

  • Sequential loss of •NH2 and CO: Leading to the 3-fluorophenyl cation.

Para-Fluorobenzamide Nitrile: Symmetry and Stability

Similar to the meta isomer, the para-fluorobenzamide nitrile is not expected to exhibit a significant "ortho effect." Its symmetrical structure might lead to a more stable molecular ion, potentially resulting in a higher relative abundance of the precursor ion compared to the ortho isomer.

Predicted Fragmentation Pathways for p-Fluorobenzamide Nitrile:

  • Loss of •NH2: Formation of the 4-fluorobenzoyl cation, likely a major fragment.

  • Loss of •CN: Formation of the 4-fluorophenyl cation.

  • Sequential loss of •NH2 and CO: Leading to the 4-fluorophenyl cation.

Precursor Ion (m/z)Predicted Fragment IonPredicted Fragmentation PathwayOrtho IsomerMeta IsomerPara Isomer
[M+H]+[M+H - NH3]+Loss of AmmoniaMajorMajorMajor
[M+H]+[M+H - HF]+Loss of Hydrogen Fluoride (ortho effect)Unique Minor/AbsentMinor/Absent
[M+H]+[M+H - HCN]+Loss of Hydrogen CyanideMinorMinorMinor
[M+H - NH3]+[M+H - NH3 - CO]+Sequential loss of Ammonia and Carbon MonoxideMajorMajorMajor

Table 1: Predicted Comparative Fragmentation Data for Fluorinated Benzamide Nitrile Isomers. The presence of a significant neutral loss of HF is predicted to be a key diagnostic feature for the ortho isomer.

Experimental Protocols for Isomer Differentiation

To experimentally validate these predicted fragmentation patterns, a systematic approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of ortho-, meta-, and para-fluorobenzamide nitrile in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions to a working concentration of 1 µg/mL using the initial mobile phase composition.

Liquid Chromatography (LC) Method
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. Isomer separation may require optimization of the column chemistry and mobile phase.[8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan Mode: Full scan MS from m/z 50-300 to determine the precursor ion.

  • MS/MS Mode: Product ion scan of the protonated molecule [M+H]+.

  • Collision Gas: Argon.

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Visualizing the Fragmentation Pathways

cluster_ortho Ortho-Fluorobenzamide Nitrile Fragmentation cluster_meta_para Meta/Para-Fluorobenzamide Nitrile Fragmentation o-Isomer [M+H]+ o-Isomer [M+H]+ o-Fragment 1 [M+H - NH3]+ o-Isomer [M+H]+->o-Fragment 1 - NH3 o-Fragment 2 [M+H - HF]+ (ortho effect) o-Isomer [M+H]+->o-Fragment 2 - HF o-Fragment 3 [M+H - NH3 - CO]+ o-Fragment 1->o-Fragment 3 - CO mp-Isomer [M+H]+ mp-Isomer [M+H]+ mp-Fragment 1 [M+H - NH3]+ mp-Isomer [M+H]+->mp-Fragment 1 - NH3 mp-Fragment 2 [M+H - NH3 - CO]+ mp-Fragment 1->mp-Fragment 2 - CO

Figure 1: Predicted fragmentation pathways for fluorobenzamide nitrile isomers. The ortho isomer is hypothesized to exhibit a unique loss of HF.

Conclusion: A Path Forward for Isomer Differentiation

While this guide presents a predictive framework, it underscores the critical need for experimental data to definitively characterize the fragmentation patterns of fluorinated benzamide nitrile isomers. The proposed "ortho effect," leading to a unique neutral loss of HF, offers a promising diagnostic tool for distinguishing the ortho isomer from its meta and para counterparts. By following the detailed experimental protocol provided, researchers can generate the necessary data to validate these predictions and establish a robust analytical method for the unambiguous identification of these important pharmaceutical building blocks. Further studies employing high-resolution mass spectrometry and computational chemistry would provide deeper insights into the fragmentation mechanisms and further refine our understanding of the influence of fluorine on mass spectral behavior.

References

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific Technical Note.
  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
  • Overlapping compound series and isomers are resolved by LC separation...
  • mass spectra - fragmentation p
  • Mass Spectrometry - Fragmentation P
  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identific
  • Ortho effect. Wikipedia.
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Benzofluoranthene Isomers. Benchchem.
  • The Main Fragment
  • The differentiation of positional isomers utilizing GC-IRD. JSB.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Fragment
  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.
  • Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. 華藝線上圖書館.
  • Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)
  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers.
  • Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. PMC.
  • Fluorinated Aromatic Compounds.
  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
  • Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules.
  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar.
  • Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Benchchem.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.

Sources

Comparative Guide: N-(1-cyanocyclopentyl)-2-fluorobenzamide vs. Apalutamide Intermediate

[1][2]

Executive Summary & Structural Definition

In the synthesis of Apalutamide (Erleada) , the formation of the sterically constrained cyclobutane ring is a pivotal step. The "Apalutamide Intermediate" generally refers to the Strecker reaction product containing the cyclobutane ring.[2] The molecule N-(1-cyanocyclopentyl)-2-fluorobenzamide represents the cyclopentyl analog, often encountered as a process impurity or a comparator molecule in SAR studies.[1][2]

The Molecules at a Glance[2][3]
FeatureApalutamide Intermediate (Target)N-(1-cyanocyclopentyl) Analog (Comparator/Impurity)
Common Name Cyclobutyl-Intermediate (APAL-Int)Cyclopentyl-Analog (Cyc-Pent-Imp)
Chemical Structure Contains a Cyclobutane ring (4-membered)Contains a Cyclopentane ring (5-membered)
Role in Synthesis Key Precursor : Essential for Apalutamide's bioactive conformation.[1][2]Critical Impurity : Must be controlled; arises from raw material contamination.[1][2]
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)
Reactivity Higher reactivity in subsequent cyclization due to ring strain.Lower reactivity; thermodynamically more stable but biologically less potent.[1][2]
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)

Technical Analysis: Structure & Reactivity[1][2]

The Role of Ring Size in Bioactivity

Apalutamide is a second-generation non-steroidal antiandrogen (NSAA).[1][2] The cyclobutane ring is not merely a spacer; it restricts the conformation of the thiohydantoin moiety, ensuring optimal binding to the Androgen Receptor (AR) ligand-binding domain.[1]

  • Apalutamide Intermediate (Cyclobutyl): The 4-membered ring locks the molecule in a high-energy conformation that maximizes van der Waals contacts within the AR pocket.[1][2]

  • Cyclopentyl Analog: The 5-membered ring is more flexible ("envelope" conformation).[1][2] This increased flexibility results in a higher entropic penalty upon binding, significantly reducing the drug's inhibitory potency (IC50).

Synthetic Pathway & Divergence

The primary source of the cyclopentyl analog is the contamination of the starting material Cyclobutanone with Cyclopentanone . Both ketones undergo the Strecker reaction with the aniline intermediate.[2]

DOT Diagram: Synthetic Divergence & Impurity Formation

The following diagram illustrates how the target intermediate and the cyclopentyl impurity are formed in parallel.

Apalutamide_Synthesis_DivergenceStartStarting Material:4-Amino-2-fluoro-N-methylbenzamideConditionsStrecker Conditions:TMSCN or NaCN, Acid CatalystStart->ConditionsReagent_TargetReagent A:Cyclobutanone(Target)Reagent_Target->ConditionsReagent_ImpurityReagent B (Contaminant):Cyclopentanone(Impurity)Reagent_Impurity->ConditionsTrace ContaminationTarget_IntApalutamide Intermediate(Cyclobutyl-Int)4-[(1-cyanocyclobutyl)amino]-...Conditions->Target_IntMajor PathwayImpurity_IntCyclopentyl Analog(Impurity)N-(1-cyanocyclopentyl)-...Conditions->Impurity_IntMinor PathwayFinal_DrugApalutamide(Active Pharmaceutical Ingredient)Target_Int->Final_Drug+ IsothiocyanateCyclizationImpurity_DrugCyclopentyl-Apalutamide(Potency Loss)Impurity_Int->Impurity_Drug+ IsothiocyanateCyclization

Caption: Parallel synthesis pathways showing the origin of the cyclopentyl analog as a process-related impurity derived from cyclopentanone contamination.

Experimental Comparison & Data

Synthesis Protocol (Strecker Reaction)

The following protocol describes the synthesis of the Apalutamide intermediate, highlighting where the cyclopentyl analog would co-elute or separate.

Reagents:

  • Substrate: 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq)

  • Ketone: Cyclobutanone (3.0 eq) [Note: Purity is critical here][1]

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (3.0 eq)[1]

  • Solvent: Acetic Acid / Methanol (1:1)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-2-fluoro-N-methylbenzamide in acetic acid/methanol under

    
     atmosphere.
    
  • Ketone Addition: Add cyclobutanone dropwise at 0°C. Critical Control Point: If using technical grade cyclobutanone, verify cyclopentanone levels by GC-FID prior to use.[1][2]

  • Cyanide Addition: Add TMSCN slowly to maintain temperature <5°C (Exothermic).

  • Reaction: Heat to 50°C for 12 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate.
    
  • Purification: The cyclobutyl intermediate is less lipophilic than the cyclopentyl analog.[2]

Analytical Differentiation (HPLC & NMR)

The two molecules can be distinguished using Reverse-Phase HPLC (RP-HPLC) and Proton NMR.[1][2]

Table 1: Analytical Comparison
ParameterApalutamide Intermediate (Cyclobutyl) Cyclopentyl Analog Differentiation Logic
HPLC Retention Time (RT) Earlier (e.g., 12.5 min)Later (e.g., 14.2 min)Cyclopentyl ring adds 2 carbons, increasing lipophilicity (LogP), leading to longer retention on C18 columns.[1][2]
1H NMR (Ring Protons) Multiplets at δ 1.8 - 2.8 ppm (6H)Multiplets at δ 1.6 - 2.2 ppm (8H)Cyclobutane protons are more deshielded due to ring strain and anisotropy compared to the typical cyclopentane envelope.[1][2]
13C NMR (Nitrile Carbon) ~120 ppm ~122 ppm Slight shift due to ring size effects on the quaternary carbon.
Mass Spectrometry (M+H) [M+H]+ = 248.1 (approx)[M+H]+ = 262.1 (approx)Distinct mass difference of +14 Da (

unit).

Impurity Control Strategy (Self-Validating System)

To ensure the integrity of the Apalutamide synthesis, you must implement a "Self-Validating" control system for the cyclopentyl impurity.[1][2]

Protocol:

  • Raw Material Testing: Establish a specification limit for Cyclopentanone in Cyclobutanone (e.g., < 0.10%).

  • In-Process Control (IPC): Use UPLC-MS after the Strecker reaction.

    • Target: Mass 248.1 (Cyclobutyl)[1][2]

    • Impurity: Mass 262.1 (Cyclopentyl)[1][2]

    • Limit: NMT 0.15% area normalization.

  • Purification: If the impurity exceeds limits, recrystallization from Isopropyl Alcohol (IPA)/Heptane is effective. The cyclopentyl analog is more soluble in Heptane, allowing the cyclobutyl target to crystallize out.

References

  • PubChem. (2025).[2][3] Compound Summary: N-(1-cyanocyclopentyl)pentanamide & Apalutamide Intermediates. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2018).[2] WO2018136001A1 - Process for preparing apalutamide.[1][2] Retrieved from

  • ResearchGate. (2025). Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide. Retrieved from [Link]

Comparative SAR Analysis: Cyclobutyl vs. Cyclopentyl Moieties in Next-Gen AR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity comparison of cyclopentyl vs cyclobutyl AR antagonists Content Type: Publish Comparison Guide

Executive Summary

In the optimization of second-generation androgen receptor (AR) antagonists, the transition from disubstituted thiohydantoins (e.g., Enzalutamide) to spiro-cyclic analogs represents a critical pivot in medicinal chemistry. This guide provides a technical comparison between spiro-cyclobutyl (found in Apalutamide and RD162) and spiro-cyclopentyl moieties. While both exhibit high affinity for the AR Ligand Binding Domain (LBD), the cyclobutyl ring offers a superior balance of steric fit, metabolic stability, and pharmacokinetic (PK) profile compared to the cyclopentyl analog.

Structural & Mechanistic Basis

The core scaffold of these antagonists is the diarylthiohydantoin . The efficacy of these drugs relies on their ability to bind the AR LBD and prevent the "induced fit" of Helix 12, thereby blocking co-activator recruitment and nuclear translocation.

The Steric "Goldilocks" Zone

The substitution at the 5-position of the thiohydantoin ring dictates the antagonist's ability to wedge into the hydrophobic pocket of the AR.

  • Spiro-Cyclobutyl (4-membered ring):

    • Configuration: Adopts a "puckered" or "butterfly" conformation.

    • Mechanism: Provides sufficient steric bulk to enforce the antagonist conformation without causing excessive steric clash with the LBD wall (specifically residues Met745 and Trp741).

    • Outcome: High affinity (

      
       ~10–30 nM) with optimized solubility.
      
  • Spiro-Cyclopentyl (5-membered ring):

    • Configuration: Adopts an "envelope" conformation.

    • Mechanism: Increases lipophilicity (

      
      ) and steric volume. While it maintains high affinity, the additional bulk introduces potential clashes within the restrictive LBD pocket and significantly alters metabolic clearance.
      
    • Outcome: Comparable affinity to cyclobutyl but often inferior steady-state plasma concentration (PK) in murine models.

Pathway Visualization: Mechanism of Action

AR_Antagonism_Pathway cluster_effect Therapeutic Outcome Ligand Antagonist (Cyclobutyl/Cyclopentyl) Binding Competitive Binding (AR LBD) Ligand->Binding Diffuses into cell AR_Cytosol Cytosolic Androgen Receptor (HSP90 Complex) AR_Cytosol->Binding Conf_Change Conformational Change (Helix 12 Displacement) Binding->Conf_Change Induces Antagonist Form Translocation Nuclear Translocation Conf_Change->Translocation BLOCKED DNA_Binding ARE Binding & Transcription

Figure 1: Mechanism of Action. The spiro-cycloalkyl antagonists bind the AR LBD, preventing the conformational change necessary for nuclear translocation.

Comparative Data Analysis

The following data synthesizes seminal Structure-Activity Relationship (SAR) studies, specifically the optimization series leading to ARN-509 (Apalutamide).

Table 1: Binding Affinity and Proliferation Inhibition [1]
Compound ClassRing Structure

(AR Binding)*

(LNCaP Growth)**
Steady State Plasma Conc. (

)^
Enzalutamide 5,5-Dimethyl21 nM~180 nMHigh
Apalutamide (ARN-509) Spiro-Cyclobutyl 16 nM ~150 nM High (Superior)
Experimental Analog Spiro-Cyclopentyl ~20 nM~200 nMLow (Inferior)
Experimental Analog Spiro-Cyclohexyl>100 nM>500 nMVery Low
  • 
     (Binding): Determined via competitive displacement of 
    
    
    
    -R1881 in AR-expressing lysate.
  • ^

    
    : Steady-state concentration in mice (oral dosing), indicating metabolic stability.
    
  • Source Data Synthesis: Jung et al., J. Med.[2][3][4] Chem. 2010 [1]; Clegg et al., Cancer Res. 2012 [2].

Key Insight: The cyclopentyl analog (Compound 39 in Jung et al.) exhibited binding affinity nearly identical to the cyclobutyl analog. However, the cyclobutyl moiety (Compound 38/ARN-509) was selected for clinical development because it maintained this high affinity while demonstrating significantly better pharmacokinetic properties (higher


), likely due to reduced lipophilicity-driven metabolic clearance.
Experimental Protocol: Competitive Radioligand Binding Assay

To replicate these findings or test novel cycloalkyl derivatives, the Competitive Radioligand Binding Assay is the gold standard. This protocol measures the ability of the test compound to displace a radiolabeled agonist (


-R1881).
Protocol Workflow Diagram

Binding_Assay_Workflow Step1 1. Prep Cytosol (LNCaP or Rat Prostate) + DTT/Molybdate Step2 2. Prepare Mix [3H]-R1881 (1nM) + Test Compound (0.1-1000nM) Step1->Step2 Step3 3. Incubation 16-20h @ 4°C (Equilibrium) Step2->Step3 Step4 4. Separation Hydroxyapatite or Dextran-Charcoal Step3->Step4 Step5 5. Scintillation Counting Calculate IC50 Step4->Step5

Figure 2: Step-by-step workflow for determining Binding Affinity (


).
Detailed Methodology

1. Receptor Preparation:

  • Source: Use LNCaP cell cytosol or recombinant Rat Androgen Receptor Ligand Binding Domain (rAR-LBD).

  • Buffer: TEDG Buffer (50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 1 mM Sodium Molybdate). Note: Sodium Molybdate is critical to stabilize the AR in a non-DNA-binding state.

2. Reaction Setup:

  • Prepare serial dilutions of the Cyclopentyl and Cyclobutyl test compounds in DMSO.

  • Radioligand: Use

    
    -R1881 (Methyltrienolone) at a final concentration of 1 nM (
    
    
    
    approx).
  • Non-Specific Binding Control: Include tubes with 100-fold excess unlabeled R1881 (1

    
    M) to define non-specific binding.
    

3. Incubation:

  • Combine 300

    
    L Receptor prep + 10 
    
    
    
    L Test Compound + 10
    
    
    L
    
    
    -R1881.
  • Incubate at 4°C for 16–20 hours . Causality: Low temperature prevents receptor degradation during the long equilibrium phase.

4. Separation (Bound vs. Free):

  • Add 200

    
    L Hydroxyapatite (HAP) slurry (50% v/v in Tris buffer).
    
  • Incubate 15 mins on ice with vortexing. HAP binds the protein-ligand complex.

  • Centrifuge (600 x g, 5 min), discard supernatant (free ligand).

  • Wash pellet 3x with ice-cold Wash Buffer (Tris + 1% Triton X-100).

5. Quantification:

  • Extract radioactivity from the pellet using Ethanol or Scintillation Cocktail.

  • Count via Liquid Scintillation Counter (LSC).

6. Data Analysis:

  • Plot % Specific Binding vs. Log[Concentration].

  • Fit using non-linear regression (One-site competition) to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of R1881).
Synthesis & Recommendations

For researchers designing next-generation antiandrogens:

  • Select Cyclobutyl for Balance: The spiro-cyclobutyl ring (Apalutamide-like) is the optimal choice for balancing high affinity with metabolic stability. It restricts the thiohydantoin orientation effectively without the "steric penalty" of larger rings.

  • Cyclopentyl Limitations: While spiro-cyclopentyl analogs possess high affinity, they are often deprioritized due to lower oral bioavailability and faster clearance rates in preclinical models.

  • Validation: Always pair binding assays with AR Nuclear Translocation Assays (e.g., ImageXpress) to confirm that high affinity translates to functional antagonism (blockade of nuclear entry).

References
  • Jung, M. E., et al. (2010).[2][3] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.[2][3][4]

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[5] Cancer Research, 72(6), 1494–1503.

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790.

  • US EPA. (2002). Protocol for Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol). EPA Endocrine Disruptor Screening Program.

Sources

Validating Synthesis of N-(1-cyanocyclopentyl)-2-fluorobenzamide Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of androgen receptor antagonists (such as Enzalutamide analogs), the intermediate N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4) represents a critical structural scaffold. Its synthesis involves the acylation of an aminonitrile—a reaction sensitive to moisture and stoichiometry.

While HPLC and NMR remain the gold standards for purity and structural elucidation, they are often bottlenecks in high-throughput process optimization. This guide validates the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a superior in-process alternative for rapid "Go/No-Go" decision-making. We demonstrate that tracking the carbonyl shift from acid chloride (


) to amide (

), alongside the retention of the nitrile functionality, provides a robust, self-validating system for synthesis monitoring.

Technical Deep Dive: The Synthesis Logic

The synthesis couples 1-aminocyclopentanecarbonitrile (often as the hydrochloride salt) with 2-fluorobenzoyl chloride . This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride.

Mechanistic Pathway & Critical Control Points

The reaction efficiency relies on the complete consumption of the highly reactive acid chloride and the preservation of the nitrile group, which can hydrolyze under forcing acidic/basic conditions.

SynthesisPath cluster_monitor IR Monitoring Zone SM1 1-Aminocyclopentane- carbonitrile (Amine) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 2-Fluorobenzoyl Chloride (Electrophile) SM2->Inter Nucleophilic Attack Base Base (TEA/DIPEA) Byprod HCl Salt / Byproducts Base->Byprod Scavenges HCl Prod N-(1-cyanocyclopentyl)- 2-fluorobenzamide Inter->Prod Elimination of Cl-

Figure 1: Reaction pathway highlighting the transformation from Acid Chloride to Amide, the primary vector for IR monitoring.

Methodology: Synthesis & Validation Protocol

Experimental Synthesis Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of acid chlorides.

  • Preparation: Dissolve 1-aminocyclopentanecarbonitrile HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at

    
    .
    
  • Activation: Add Triethylamine (TEA, 2.2 eq) dropwise. The solution will become slightly cloudy due to amine liberation.

  • Addition: Add 2-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes, maintaining temperature

    
     to prevent nitrile hydrolysis.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Work-up: Wash with

    
    , then saturated 
    
    
    
    , then Brine. Dry over
    
    
    and concentrate.
IR Validation Protocol (ATR-FTIR)

Equipment: FTIR Spectrometer with Diamond ATR accessory. Parameters: 4000–600


 range, 4 

resolution, 16 scans.
  • Background: Collect air background.

  • Reference Scans: Acquire spectra of pure 2-fluorobenzoyl chloride and 1-aminocyclopentanecarbonitrile.

  • Sample Scan: Place ~5 mg of the crude solid/oil on the crystal. Apply high pressure clamp.

  • Analysis: Perform baseline correction and look for the diagnostic shifts described below.

Spectral Analysis & Comparison

The power of IR validation lies in the distinct "fingerprint" changes of the carbonyl and amine regions.

Diagnostic Peak Assignments

The following table summarizes the quantitative shifts required to confirm product formation.

Functional GroupStarting Material (SM) Frequency (

)
Product Frequency (

)
Validation Logic
Carbonyl (C=O) 1785–1795 (Acid Chloride)1655–1670 (Amide I)Primary Indicator. The shift to lower wavenumber confirms acyl substitution. Absence of 1790 peak proves SM consumption.
Nitrile (C≡N) ~2230–2240 (Weak)~2230–2240 (Medium)Structural Integrity. Retention of this peak confirms the nitrile did not hydrolyze to an amide or acid.
N-H Stretch ~3300–3400 (Doublet,

)
~3300 (Singlet, NH)Substitution Check. Collapse of the primary amine doublet into a secondary amide singlet.
C-F Stretch 1200–12501200–1250Moieties Check. Presence confirms the fluorophenyl group is attached.
The "Spectral Subtraction" Strategy

To validate purity without HPLC, use spectral subtraction:

  • Normalize the Product spectrum against the SM spectrum using the C-F peak (which remains constant).

  • Subtract the SM spectrum.

  • Pass Criteria: The difference spectrum should show a flat baseline at

    
     (no residual acid chloride).
    
  • Fail Criteria: Appearance of a broad peak at

    
     indicates hydrolysis to carboxylic acid (O-H stretch).
    

Performance Comparison: IR vs. Alternatives

Why choose IR over NMR or HPLC for this specific step? The following comparison highlights the operational advantages.

FeatureIR Spectroscopy (ATR) 1H NMR HPLC-MS
Time to Result < 1 Minute 15–30 Minutes30–60 Minutes
Sample Prep None (Neat solid/oil)Dissolution in deuterated solventDilution, filtration, buffer prep
Primary Utility Functional Group Validation Structural ConnectivityPurity & Mass Confirmation
Limit of Detection ~1-2%~0.1%<0.01%
Cost per Sample NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)
Blind Spots Cannot easily distinguish similar alkyl chainsSlow relaxation of quaternary carbonsNon-ionizable impurities

Expert Insight: While NMR is necessary for final characterization (to prove the cyclopentyl ring didn't open), IR is the only method fast enough to monitor the reaction in real-time. If the peak at


 stalls, you can add more catalyst immediately. In NMR, the reaction would be over before you noticed the stall.

Validation Decision Workflow

Use this logic flow to determine if the synthesized batch is ready for the next step or requires remediation.

ValidationFlow Start Acquire IR Spectrum of Crude Product CheckCO Check 1780-1800 cm-1 (Acid Chloride) Start->CheckCO Clean Peak Absent CheckCO->Clean Dirty Peak Present CheckCO->Dirty >2% Transmittance dip CheckAmide Check 1660 cm-1 (Amide I) Clean->CheckAmide Fail1 FAIL: Incomplete Rxn Add Base/Stir Longer Dirty->Fail1 Success VALIDATED: Proceed to Workup CheckAmide->Success Strong Band Fail2 FAIL: Hydrolysis Check for Broad OH CheckAmide->Fail2 Weak/No Band

Figure 2: Decision tree for interpreting IR data during synthesis validation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11790092, N-(1-Cyanocyclopentyl)pentanamide. (Analogous structure for spectral comparison). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Cyclopentanecarbonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Specac. (2023). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyanocyclopentyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyanocyclopentyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.